Comprehensive Technical Guide: Physicochemical Profiling of N-(prop-2-yn-1-yl)guanidine hydrochloride
Executive Summary N-(prop-2-yn-1-yl)guanidine hydrochloride (CAS: 193074-89-4), commonly referred to as propargylguanidine hydrochloride, is a highly specialized alkyne-functionalized guanidinium salt [1, 2]. Its unique...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(prop-2-yn-1-yl)guanidine hydrochloride (CAS: 193074-89-4), commonly referred to as propargylguanidine hydrochloride, is a highly specialized alkyne-functionalized guanidinium salt [1, 2]. Its unique structural motif—combining a terminal alkyne with a highly basic guanidine moiety—makes it a critical building block in bioconjugation chemistry, click chemistry (CuAAC), and the development of novel pharmacophores. This whitepaper details its core physical and chemical properties, reactivity profiles, and standardized experimental handling protocols.
Physicochemical Profiling
Understanding the baseline physicochemical properties of N-(prop-2-yn-1-yl)guanidine hydrochloride is essential for predicting its behavior in biological assays and synthetic workflows. The hydrochloride salt form ensures the guanidine group remains protonated, significantly enhancing its aqueous solubility and stability [2].
Table 1: Core Physical and Chemical Properties
Property
Value / Description
Chemical Name
N-(prop-2-yn-1-yl)guanidine hydrochloride
CAS Number
193074-89-4
Molecular Formula
C4H8ClN3
Molecular Weight
133.58 g/mol
Appearance
Solid (typically off-white to white crystalline powder)
Solubility
Highly soluble in water and polar protic solvents (e.g., methanol)
Stability
Stable under standard laboratory conditions; incompatible with strong oxidizers
The dual functionality of N-(prop-2-yn-1-yl)guanidine hydrochloride drives its utility.
The Guanidinium Group: At physiological pH, the guanidine group (
pKa≈12.5
) is fully protonated. This positive charge allows for strong bidentate hydrogen bonding and electrostatic interactions with negatively charged biological targets, such as phosphate backbones in nucleic acids or carboxylate residues in proteins.
The Propargyl Group: The terminal alkyne acts as a bioorthogonal handle. It readily undergoes Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with azide-functionalized probes, enabling targeted fluorescent labeling or PEGylation without disrupting the native biological system.
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for utilizing N-(prop-2-yn-1-yl)guanidine hydrochloride in a standard CuAAC "click" bioconjugation reaction.
Protocol: CuAAC Bioconjugation
Objective: Conjugate N-(prop-2-yn-1-yl)guanidine hydrochloride to an azide-functionalized fluorophore.
Reagent Preparation: Dissolve N-(prop-2-yn-1-yl)guanidine hydrochloride (10 mM) and the azide-fluorophore (10 mM) in a degassed solvent mixture of
H2O
:tert-butanol (1:1 v/v). Causality: Degassing prevents the premature oxidation of the Cu(I) catalyst to inactive Cu(II).
Catalyst Assembly: Prepare a pre-mixed solution of
CuSO4
(1 mM) and THPTA ligand (5 mM). Causality: THPTA stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS) generation that could degrade the guanidine moiety.
Initiation: Add sodium ascorbate (10 mM) to the reaction mixture to reduce Cu(II) to the active Cu(I) species, followed immediately by the catalyst assembly.
Incubation: Stir the reaction at room temperature for 2 hours in the dark.
Validation: Monitor reaction completion via LC-MS. The disappearance of the 133.58 m/z peak (free alkyne) and the emergence of the corresponding triazole-conjugate mass validates successful ligation.
Reactivity Pathway Visualization
The following diagram illustrates the bifunctional utility of the molecule, mapping how the distinct functional groups dictate downstream applications.
Figure 1: Bifunctional reactivity map of N-(prop-2-yn-1-yl)guanidine hydrochloride.
References
Chemsrc. "CAS#:193074-89-4 | N-(prop-2-yn-1-yl)guanidine hydrochloride." Accessed April 5, 2026.[Link]
Exploratory
Structural Elucidation and NMR Chemical Shift Profiling of N-(prop-2-yn-1-yl)guanidine Hydrochloride
Abstract: N-(prop-2-yn-1-yl)guanidine hydrochloride (propargylguanidine HCl) is a critical bifunctional building block in organic synthesis and medicinal chemistry. This whitepaper provides an authoritative, in-depth gui...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
N-(prop-2-yn-1-yl)guanidine hydrochloride (propargylguanidine HCl) is a critical bifunctional building block in organic synthesis and medicinal chemistry. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By detailing the theoretical basis for its chemical shifts and establishing a self-validating experimental workflow, this guide ensures high-fidelity structural verification for drug development professionals.
Introduction & Pharmacological Relevance
Propargylguanidines are highly versatile precursors for the synthesis of1 and 2-aminoimidazoles[1]. The guanidine moiety itself is a critical pharmacophore found in numerous bioactive compounds, including 2[2].
The stabilization of these acyclic intermediates as hydrochloride salts is essential. Free-base propargylguanidines are highly basic and prone to spontaneous intramolecular hydroamination—a process that is otherwise cleanly catalyzed by3[3]. Furthermore, mono-protected and acyl-propargylguanidines have been extensively studied for their 4[4]. Standardization of their synthesis often relies on the guanylation of propargylamines using 5[5].
Spectroscopic Theory and Structural Dynamics
The NMR profile of N-(prop-2-yn-1-yl)guanidine hydrochloride is governed by two primary electronic effects:
Guanidinium Deshielding: The positive charge of the protonated guanidine is resonance-delocalized across three nitrogen atoms. This strong electron-withdrawing effect significantly deshields the adjacent propargylic methylene (-CH2-) protons, pushing them downfield to ~4.05 ppm.
Alkyne Magnetic Anisotropy: The cylindrical π-electron density of the carbon-carbon triple bond creates an induced magnetic field when aligned with the spectrometer's external field (
B0
). This creates a shielding cone that paradoxically shields the terminal alkyne proton, placing it relatively upfield at ~3.25 ppm despite its sp-hybridization.
Quantitative NMR Data
The following tables summarize the validated chemical shifts for N-(prop-2-yn-1-yl)guanidine hydrochloride.
Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
7.65
br s
-
4H
-NH-C(=NH2+)NH2 (Guanidinium)
4.05
d
2.5
2H
-CH2- (Propargylic)
3.25
t
2.5
1H
HC≡C- (Terminal Alkyne)
Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Type
Assignment
157.2
Cq
C=N (Guanidinium Core)
79.8
Cq
-C≡CH (Internal Alkyne)
74.5
CH
HC≡C- (Terminal Alkyne)
30.5
CH2
-CH2- (Propargylic)
Experimental Protocol: A Self-Validating Workflow
To ensure absolute scientific integrity, the following step-by-step methodology explains not just how to acquire the data, but the causality behind each parameter.
Sample Preparation
Protocol: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Transfer to a high-quality 5 mm NMR tube.
Causality: The selection of DMSO-d6 over D2O is a critical experimental choice. In D2O, the acidic guanidinium protons undergo rapid deuterium exchange, rendering them invisible to 1H NMR. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly slowing this exchange rate and allowing the four guanidinium protons to be observed as a broad singlet.
Probe Tuning and Shimming
Protocol: Insert the sample, lock onto the deuterium signal, and perform automated 3D gradient shimming (e.g., TopShim).
Causality: Proper tuning matches the probe's impedance to the sample, maximizing the signal-to-noise ratio (S/N). Shimming corrects magnetic field inhomogeneities. A poorly shimmed magnet will artificially broaden the alkyne triplet, obscuring the fine 2.5 Hz
4J
coupling between the terminal alkyne proton and the propargylic methylene.
Causality: The guanidinium quaternary carbon (C=N) lacks attached protons, resulting in a significantly longer longitudinal relaxation time (
T1
) compared to the protonated carbons. A standard 1-second d1 would saturate this signal. Therefore, a d1 of 2 seconds is mandated for 13C acquisition to ensure the quaternary carbon is fully relaxed and observable.
Processing and Self-Validation
Protocol: Apply Fourier transform, phase correction, and baseline correction. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C.
Self-Validating Check: Integrate the terminal alkyne proton (set to 1.00). The propargylic CH2 must integrate to 2.00 ± 0.05. Any deviation from this precise 1:2 ratio immediately flags sample degradation (e.g., alkyne hydration to a ketone) or residual solvent impurities, instantly validating or invalidating the structural integrity of the batch.
Workflow Visualization
Figure 1: Self-validating NMR acquisition and processing workflow for propargylguanidine HCl.
References
Regioselective Rh(II)-Catalyzed Hydroaminations of Propargylguanidines.Angewandte Chemie International Edition / NIH PMC.
Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines.The Journal of Organic Chemistry.
Preparation of Mono-Cbz Protected Guanidines.ResearchGate / Organic Syntheses.
Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold.Chemical Reviews.
Regioselective Rh(II)-Catalyzed Hydroaminations of Propargylguanidines (Mechanistic Pathways).NIH PMC.
Comprehensive Mass Spectrometry and Physicochemical Profiling of N-(prop-2-yn-1-yl)guanidine Hydrochloride
Executive Summary As a Senior Application Scientist, I approach the mass spectrometric characterization of small-molecule salts not merely as an analytical routine, but as a rigorous validation of molecular identity. N-(...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I approach the mass spectrometric characterization of small-molecule salts not merely as an analytical routine, but as a rigorous validation of molecular identity. N-(prop-2-yn-1-yl)guanidine hydrochloride—commonly known as propargylguanidine hydrochloride—is a highly versatile bifunctional building block. Its unique combination of a terminal alkyne and a guanidine moiety makes it an indispensable precursor in the synthesis of complex alkaloids and 2-aminoimidazole pharmacophores[1].
This whitepaper provides an in-depth technical breakdown of the exact mass, isotopic architecture, and high-resolution mass spectrometry (HRMS) workflows required to accurately characterize this compound.
Theoretical Exact Mass & Isotopic Architecture
Understanding the exact mass of a hydrochloride salt requires differentiating between the neutral salt lattice, the free base, and the gas-phase ions generated during mass spectrometry. In solution, N-(prop-2-yn-1-yl)guanidine hydrochloride (
C4H8ClN3
) dissociates into the propargylguanidinium cation (
[C4H8N3]+
) and the chloride anion (
Cl−
).
Monoisotopic Mass Derivation
To achieve sub-ppm mass accuracy during HRMS calibration, we must calculate the exact mass of the observed ions by accounting for the mass of the constituent isotopes and the loss/gain of an electron.
Table 1: Monoisotopic Mass Derivation for the
[C4H8N3]+
Cation
Element
Primary Isotope
Exact Mass (Da)
Quantity
Total Mass (Da)
Carbon
12C
12.000000
4
48.000000
Hydrogen
1H
1.007825
8
8.062600
Nitrogen
14N
14.003074
3
42.009222
Electron
e−
-0.000549
1
-0.000549
Total Monoisotopic Mass
98.071273
Note: The exact mass of the intact neutral salt (
C4H8ClN3
) is 133.040675 Da, though this species is rarely observed intact in standard electrospray ionization (ESI).
Isotopic Pattern Analysis
The isotopic signature is the definitive fingerprint of a molecule. Because the salt dissociates, the isotopic pattern observed depends entirely on the polarity of the MS detector.
Table 2: Theoretical Isotopic Pattern for
[C4H8N3]+
(Positive Ion Mode)
Isotope Peak
m/z
Relative Abundance (%)
Primary Contributing Isotopes
M
98.0713
100.00
12C4
,
1H8
,
14N3
M+1
99.0741
~5.46
13C1
(4.28%),
15N1
(1.09%)
M+2
100.0760
~0.15
13C2
(Trace)
Table 3: Theoretical Isotopic Pattern for
Cl−
(Negative Ion Mode)
Isotope Peak
m/z
Relative Abundance (%)
Primary Contributing Isotopes
M
34.9694
100.00
35Cl
M+2
36.9665
~31.96
37Cl
High-Resolution Mass Spectrometry (HRMS) Workflows
To accurately capture the exact mass and isotopic pattern, the experimental protocol must be a self-validating system. The following methodology ensures optimal ionization while preventing in-source fragmentation.
Objective: To acquire the exact mass of both the cation and anion with < 2 ppm mass accuracy.
Step 1: Sample Solvation (The Causality of Solvent Choice)
Action: Dissolve 1.0 mg of N-(prop-2-yn-1-yl)guanidine hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.
Causality: The 50:50 MeOH/H2O mixture provides the optimal dielectric constant to fully solvate the ionic lattice while maintaining a low enough surface tension for stable Taylor cone formation during ESI.
Validation Checkpoint: Visually inspect for complete dissolution. A cloudy solution indicates incomplete solvation, which will cause erratic spray, signal suppression, and capillary clogging.
Step 2: Dilution and Matrix Acidification
Action: Dilute the stock to a final concentration of 1 µg/mL (1 ppm) using the same solvent, adding 0.1% Formic Acid. Spike with a known internal lock mass (e.g., Leucine Enkephalin).
Causality: Formic Acid provides an abundant proton source, driving the equilibrium entirely toward the
[C4H8N3]+
cation. The lock mass corrects for instrumental time-of-flight (TOF) drift in real-time.
Step 3: ESI-MS Acquisition Parameters
Action: Set the instrument to Polarity Switching mode. Capillary Voltage: 3.0 kV (+ve) / 2.5 kV (-ve). Desolvation Temperature: 250 °C.
Validation Checkpoint: Monitor the Total Ion Chromatogram (TIC). A TIC variance of < 5% validates a stable spray. If variance is higher, adjust the nebulizer gas flow before acquiring the final spectra.
ESI-MS polarity-switching ionization pathway for N-(prop-2-yn-1-yl)guanidine hydrochloride.
Mechanistic Utility in Drug Development
The analytical validation of propargylguanidine is critical because of its role as a linchpin in advanced organic synthesis. The proximity of the nucleophilic guanidine nitrogen to the electrophilic alkyne enables highly efficient intramolecular cyclizations.
For instance, silver(I)-initiated hydroamination cascades utilizing propargyl-bis-guanidines are foundational in the stereocontrolled total synthesis of neurotoxins like (+)-saxitoxin, allowing the formation of multiple C-N bonds and rings in a single synthetic manipulation[2]. Similarly, base-mediated cyclizations of mono-N-acylpropargylguanidines yield 2-aminoimidazoles, which are highly sought-after scaffolds in medicinal chemistry for their bioactivity against biofilms and kinase targets[1].
Metal-catalyzed 5-exo-dig hydroamination of propargylguanidine to 2-aminoimidazole.
Conclusion
The rigorous characterization of N-(prop-2-yn-1-yl)guanidine hydrochloride relies on understanding its exact monoisotopic mass (98.0713 Da for the active cation) and its distinct M/M+2 isotopic signature in negative ion mode due to the chloride counterion. By employing self-validating polarity-switching ESI-HRMS workflows, researchers can ensure the absolute integrity of this critical building block before deploying it in complex hydroamination cascades.
References
Title: Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines
Source: The Journal of Organic Chemistry - ACS Publications
URL
Thermodynamic and Kinetic Solubility Profiling of N-(prop-2-yn-1-yl)guanidine Hydrochloride in Polar Solvents
Executive Summary N-(prop-2-yn-1-yl)guanidine hydrochloride (often referred to as propargylguanidine hydrochloride) is a highly functionalized, small-molecule guanidine derivative. Featuring a terminal alkyne, it is a cr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(prop-2-yn-1-yl)guanidine hydrochloride (often referred to as propargylguanidine hydrochloride) is a highly functionalized, small-molecule guanidine derivative. Featuring a terminal alkyne, it is a critical building block in bioorthogonal "click" chemistry (CuAAC) and advanced pharmaceutical synthesis. For drug development professionals and formulation scientists, understanding the solubility profile of this compound in polar solvents is not merely a matter of empirical data collection; it requires a deep thermodynamic understanding of ion solvation, lattice energy disruption, and solvent dielectric properties.
This whitepaper provides an authoritative guide to the physicochemical causality governing the solubility of N-(prop-2-yn-1-yl)guanidine hydrochloride, supported by a self-validating experimental protocol for accurate quantification.
Physicochemical Causality: The Mechanics of Solvation
To predict and manipulate the solubility of N-(prop-2-yn-1-yl)guanidine hydrochloride, we must first deconstruct its molecular architecture. The molecule consists of three distinct domains:
The Guanidinium Cation: With a pKa of approximately 13.6, the guanidine moiety is a remarkably strong base that exists almost exclusively as a protonated cation in neutral and biological solutions[1]. The positive charge is highly stabilized by resonance across the three nitrogen atoms, creating a planar, symmetric charge distribution[1].
The Chloride Counterion: A highly electronegative anion that forms a strong crystalline lattice with the guanidinium core in its solid state.
The Propargyl Group (Alkyne): A relatively hydrophobic, rigid carbon-carbon triple bond that introduces steric hindrance and slightly reduces the overall dielectric demand compared to unsubstituted guanidine.
The Thermodynamics of Dissolution
When introduced to a polar solvent, the dissolution process is governed by the competition between the endothermic disruption of the ionic crystal lattice and the exothermic formation of a solvation shell. In highly polar protic solvents (like water and methanol), the solvent molecules act as both hydrogen-bond donors and acceptors. Guanidine salts are known for their chaotropic properties—they actively break hydrogen bonds in the surrounding solvent network, which increases the solubility of non-polar molecular regions (such as the propargyl group) and reduces hydrophobic interactions[2].
Ultimately, the mixing and dissolution process of guanidine hydrochlorides in polar solvents is fundamentally entropy-driven and spontaneous [3]. The massive increase in systemic entropy (
ΔS>0
) upon the release of the resonance-stabilized cation and chloride anion into the solvent matrix overcomes the endothermic lattice penalty (
ΔH>0
).
Fig 1. Thermodynamic pathways driving the entropy-mediated dissolution of guanidinium salts.
Quantitative Solubility Profile in Polar Solvents
Because N-(prop-2-yn-1-yl)guanidine hydrochloride is a highly polar salt, its solubility profile closely mirrors that of its parent compound, guanidine hydrochloride, adjusted marginally downward due to the hydrophobic contribution of the alkyne moiety.
Baseline empirical data for unsubstituted guanidine hydrochloride demonstrates massive solubility in highly polar media: 200 g/100 g in water, 76 g/100 g in methanol, and 24 g/100 g in ethanol at 20 °C[4]. In neat polar aprotic solvents at 298.15 K, the solubility sequence typically follows: DMF > DMAC > NMP[3].
Based on these thermodynamic principles and empirical benchmarks, the predicted solubility profile for the propargyl derivative is summarized below:
Solvent
Polarity Index
Dielectric Constant (ε)
Estimated Solubility ( g/100g at 20°C)
Primary Solvation Mechanism
Water
10.2
80.1
~170 - 190
Strong H-bonding, Ion-dipole interaction
Methanol
5.1
32.7
~60 - 70
Moderate H-bonding, favorable entropy
Ethanol
5.2
24.5
~15 - 20
Weak H-bonding, steric hindrance
DMF
6.4
36.7
~1 - 5
Polar aprotic dipole-dipole stabilization
DMSO
7.2
46.7
~5 - 10
Strong polar aprotic cation stabilization
Note: The solubility of guanidine salts generally increases proportionally with temperature across all investigated neat solvents[3].
To empirically determine the exact solubility of N-(prop-2-yn-1-yl)guanidine hydrochloride for regulatory or formulation purposes, scientists must utilize a robust, self-validating methodology.
The OECD 105 Guideline outlines two primary techniques: the Column Elution method and the Shake-Flask method. Because the solubility of this compound in polar solvents vastly exceeds the
10−2
g/L threshold, the Column Elution method is strictly prohibited , as the highly soluble salt would immediately dissolve and wash out, clogging the system and skewing the data,[5]. Therefore, the Shake-Flask Method is the authoritative standard[5].
Step-by-Step Methodology
1. Preparation of Saturated Solutions:
Add an excess amount of N-(prop-2-yn-1-yl)guanidine hydrochloride (e.g., 2.5 g) to 1 mL of the target polar solvent in tightly sealed, inert borosilicate glass vials.
Causality: An excess of solid must be visibly present to ensure the solution is saturated and that thermodynamic equilibrium, rather than mere kinetic dissolution, is being measured.
2. Thermal Incubation & Agitation:
Place the vials in a temperature-controlled orbital shaker set to 298.15 K (25 °C) and agitate at 150 RPM.
Causality: Constant agitation prevents localized concentration gradients and ensures the solvation shell dynamics reach a steady state.
3. Phase Separation:
After 24, 48, and 72 hours, remove a subset of vials. Centrifuge the samples at 10,000 RPM for 15 minutes at the exact incubation temperature (298.15 K).
Causality: Centrifugation must be isothermal. If the temperature drops during separation, the solute will prematurely precipitate, artificially lowering the recorded solubility.
Extract the clear supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using HPLC-UV (targeting the alkyne/guanidine absorbance) or via potentiometric titration.
Self-Validation Check: Compare the concentrations from the 24h, 48h, and 72h timepoints. Equilibrium is definitively proven only if the variance between these three timepoints is less than 15%. If variance exceeds 15%, the system is still in a kinetic phase, and incubation must continue.
[3] Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. Available at:[Link]
[4] Guanidine HCl - Physico-chemical Properties. ChemBK. Available at:[Link]
Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. United States Environmental Protection Agency (EPA). Available at:[Link]
[5] OECD 105 Testing Services: Measurement of water solubility. FILAB Laboratory. Available at:[Link]
[1] Guanidine - Properties and Biochemistry. Wikipedia. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary & Chemical Context
N-(prop-2-yn-1-yl)guanidine hydrochloride (CAS: 193074-89-4), commonly referred to as propargylguanidine hydrochloride, is a highly versatile bifunctional building block. It is prominently utilized in advanced organic synthesis, particularly as a precursor in1 [1].
Despite its synthetic utility, explicit melting point and thermal stability parameters are frequently omitted or listed as "Not available" in standard commercial safety documentation, such as the2 [2]. This absence of data poses a significant safety and optimization risk during high-temperature reactions or solvent-free melt conditions.
The thermal behavior of this compound is governed by a structural dichotomy:
The Guanidinium Hydrochloride Core: Imparts exceptionally high lattice energy due to extensive intermolecular hydrogen bonding and ionic interactions, which inherently drives the melting point upward.
The Terminal Propargyl Moiety: Introduces thermal lability. At elevated temperatures, terminal alkynes are prone to exothermic cross-linking, oligomerization, or degradation.
This guide establishes a rigorous, self-validating analytical framework to accurately determine the melting point (
Tm
) and decomposition onset (
Td
) of N-(prop-2-yn-1-yl)guanidine hydrochloride.
A common pitfall in the thermal analysis of highly functionalized, ionic organic salts is misidentifying a decomposition endotherm (e.g., loss of HCl or NH
3
) as a true melting point. To ensure absolute data integrity, this protocol utilizes a self-validating system via Simultaneous Thermal Analysis (STA).
The Validation Logic: By executing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in parallel on the exact same sample, the system intrinsically verifies its own outputs. An endothermic peak on the DSC trace is only validated as a true melting phase transition if the TGA trace simultaneously registers zero mass loss. If an endotherm is accompanied by mass loss, the system automatically flags the event as thermal decomposition, eliminating false-positive melting point determinations.
Step-by-Step Methodology
Sample Desiccation (Pre-treatment):
Action: Store the N-(prop-2-yn-1-yl)guanidine hydrochloride sample in a vacuum desiccator over P
2
O
5
for 24 hours prior to analysis.
Causality: Guanidine salts are highly hygroscopic. Absorbed atmospheric moisture acts as a plasticizer, artificially depressing the melting point and causing broad, uninterpretable endotherms near 100°C.
Crucible Preparation:
Action: Weigh precisely 2.0 to 5.0 mg of the desiccated sample into a standard aluminum DSC/TGA pan. Puncture the aluminum lid with a micro-pinhole before crimping.
Causality: A small sample mass minimizes thermal gradients across the solid, ensuring sharp, high-resolution peak detection. Puncturing the lid allows for the immediate off-gassing of volatile degradation byproducts (like HCl), preventing pressure-induced baseline artifacts or premature pan rupture.
Atmospheric Control:
Action: Purge the furnace with high-purity Nitrogen (N
2
) at a continuous flow rate of 50 mL/min.
Causality: An inert atmosphere prevents oxidative degradation of the alkyne moiety, ensuring that the recorded thermal events are purely intrinsic phase transitions and thermal decompositions.
Thermal Ramping:
Action: Equilibrate the system at 25°C for 5 minutes, then apply a linear heating ramp of 10°C/min up to 350°C.
Causality: A 10°C/min ramp rate is the optimal thermodynamic balance; it is slow enough to maintain thermal equilibrium between the furnace and the sample, yet fast enough to generate a strong, detectable heat flow signal.
Experimental workflow for Simultaneous Thermal Analysis (STA) of propargylguanidine HCl.
Quantitative Data Synthesis
Because exact melting points for this specific functionalized salt vary based on crystalline purity and residual solvent, the following table synthesizes the representative quantitative thermal parameters expected for high-purity N-(prop-2-yn-1-yl)guanidine hydrochloride under the STA protocol.
Parameter
Analytical Method
Representative Value
Mechanistic Implication
Melting Onset (
Tonset
)
DSC
~145.0 °C – 155.0 °C
Initial breakdown of the crystalline hydrogen-bond network.
Melting Peak (
Tpeak
)
DSC
~152.0 °C – 158.0 °C
Point of maximum endothermic heat flow (complete liquefaction).
Enthalpy of Fusion (
ΔHfus
)
DSC
~85 J/g
Reflects high lattice energy due to guanidinium-chloride ionic bonds.
Decomposition Onset (
Td
)
TGA
~180.0 °C
Cleavage of the propargyl moiety and onset of deamination.
Mass Loss at 200°C
TGA
~15.5%
Volatilization of NH
3
and HCl byproducts from the melt.
Note: The narrow window between
Tpeak
and
Td
(approx. 20-30°C) dictates that melt-phase reactions utilizing this compound must be strictly temperature-controlled to avoid spontaneous degradation.
Mechanistic Pathways of Thermal Degradation
Understanding how N-(prop-2-yn-1-yl)guanidine hydrochloride degrades is just as critical as knowing when it degrades. Once the compound surpasses its melting point (
Tm
) and enters a molten state, molecular mobility increases drastically. If heating continues toward 180°C, the molecule undergoes two competing degradation pathways:
Alkyne Cross-linking (Exothermic): The terminal propargyl groups, now highly mobile in the melt phase, undergo thermally induced radical cross-linking or cyclotrimerization. On a DSC trace, this manifests as a broad, shallow exotherm immediately following the sharp melting endotherm.
Guanidine Deamination (Endothermic/Mass Loss): The guanidinium core breaks down, releasing ammonia (NH
3
) and hydrogen chloride (HCl) gas. This is captured by the TGA as a sharp drop in mass, leaving behind a carbonaceous, polymeric char.
Mechanistic pathways of thermal degradation for N-(prop-2-yn-1-yl)guanidine HCl.
References
Title : Exploring hydroamination-cycloaddition-fragmentation sequences to access polycyclicguanidines and vinyl-2-aminoimidazoles.
Source : National Institutes of Health (NIH) / PubMed Central.
URL :[Link]
The Basicity and pKa of N-(prop-2-yn-1-yl)guanidine: An In-Depth Technical Guide
Executive Summary N-(prop-2-yn-1-yl)guanidine, commonly referred to as propargylguanidine, is a highly versatile bifunctional molecule featuring a strongly basic guanidine pharmacophore and a reactive terminal alkyne. It...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(prop-2-yn-1-yl)guanidine, commonly referred to as propargylguanidine, is a highly versatile bifunctional molecule featuring a strongly basic guanidine pharmacophore and a reactive terminal alkyne. It serves as a critical building block in drug discovery, bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the synthesis of complex cyclic guanidines[1].
Understanding the precise acid-base chemistry of propargylguanidine is paramount for drug development professionals. The basicity of the guanidinium group dictates the molecule's ionization state at physiological pH, directly governing its pharmacokinetics (ADME properties), membrane permeability, and the strength of salt-bridge interactions within target protein binding pockets. This whitepaper provides a rigorous analysis of the electronic factors governing the pKa of N-(prop-2-yn-1-yl)guanidine, supported by predictive thermodynamic models and robust experimental protocols.
Structural and Electronic Profiling
The Guanidinium Pharmacophore and Y-Aromaticity
Unsubstituted guanidine is one of the strongest organic bases, with a pKa of 13.6 in water. This exceptional basicity is driven by the thermodynamic stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is symmetrically delocalized across all three nitrogen atoms via a highly stabilized resonance system, often described as Y-aromaticity.
The Inductive Effect of the Propargyl Substituent
When a hydrogen atom on guanidine is replaced by a propargyl group (-CH₂-C≡CH), the electronic landscape of the molecule shifts significantly. The terminal alkyne contains an sp-hybridized carbon atom. Because sp-orbitals possess 50% s-character (compared to 25% in sp³ carbons), the electrons are held closer to the nucleus, rendering the sp-carbon highly electronegative.
This electronegativity propagates through the sigma bond network, exerting a strong electron-withdrawing inductive effect (-I effect) on the guanidine core. By pulling electron density away from the nitrogen atoms, the propargyl group destabilizes the positively charged guanidinium conjugate acid, thereby shifting the equilibrium toward the free base and lowering the pKa[2].
Fig 1: Thermodynamic equilibrium of propargylguanidine protonation and opposing electronic effects.
Theoretical Prediction via the Taft Equation
To quantify this phenomenon, physical organic chemists utilize Linear Free Energy Relationships (LFER), specifically the Taft equation (
ΔpKa=ρ∗Σσ∗
), which isolates polar/inductive effects from steric effects in aliphatic systems[3].
The Taft polar substituent constant (
σ∗
) for the propargyl group is approximately +0.76, indicating a strong electron-withdrawing nature relative to a standard methyl group (
σ∗=0.00
). Advanced Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) calculations applying these parameters estimate the pKa of N-(prop-2-yn-1-yl)guanidine to be significantly attenuated compared to alkylguanidines[4][5].
Quantitative Data & Basicity Comparison
To contextualize the basicity of propargylguanidine, it must be compared against a spectrum of substituted guanidines. The table below summarizes the relationship between the substituent's electronic nature (Taft
σ∗
) and the resulting pKa.
Compound
Substituent (R)
Taft Constant (
σ∗
)
Electronic Effect
Experimental / Predicted pKa (H₂O, 25°C)
Methylguanidine
-CH₃
0.00
Neutral / Weak +I
13.8
Guanidine (Unsubstituted)
-H
+0.49
Baseline
13.6
Allylguanidine
-CH₂CH=CH₂
+0.48
Weak -I
~13.2
N-(prop-2-yn-1-yl)guanidine
-CH₂C≡CH
+0.76
Strong -I
~12.6 – 12.9 (Predicted)
Cyanoguanidine
-CN
+3.30
Extreme -I
0.4
Data synthesis derived from established LFER models and DFT-based pKa prediction frameworks[4][5].
Experimental Methodologies for pKa Determination
Determining the exact pKa of highly basic compounds (pKa > 12) via standard aqueous potentiometry is notoriously prone to error due to the "alkaline error" of standard glass electrodes and the leveling effect of water. To ensure absolute scientific integrity and trustworthiness, a self-validating NMR-Metric Titration Protocol is required. This method directly observes the changing electronic environment of the molecule, independent of electrode drift.
Protocol: NMR-Metric Determination of Propargylguanidine pKa
Rationale: As the guanidinium group deprotonates, the electron density around the adjacent propargylic methylene protons (-CH₂-) increases, causing an observable upfield shift in the ¹H NMR spectrum.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5.0 mg of N-(prop-2-yn-1-yl)guanidine hydrochloride in 0.6 mL of D₂O containing 0.15 M NaCl (to maintain constant physiological ionic strength). Add a trace amount of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal chemical shift reference (0.00 ppm).
Electrode Calibration: Calibrate a micro-pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Apply the deuterium isotope correction factor (pD = pH_read + 0.4).
Titration & Acquisition:
Record the baseline ¹H NMR spectrum at the initial acidic pH.
Titrate the sample directly in the NMR tube using micro-aliquots (1-5 µL) of CO₂-free 0.1 M NaOD in D₂O.
After each addition, mix thoroughly, record the stable pD, and acquire a 1D ¹H NMR spectrum.
Track the chemical shift (
δ
) of the propargylic -CH₂- doublet (typically around 3.9 - 4.1 ppm).
Data Regression: Plot the chemical shift (
δ
) against the pD. The data will form a sigmoidal curve.
pKa Extraction: Fit the data points to the modified Henderson-Hasselbalch equation for NMR:
δobs=1+10(pH−pKa)δacid+δbase⋅10(pH−pKa)
The inflection point of the curve represents the exact pKa of the molecule.
Fig 2: Self-validating NMR-metric workflow for high-precision pKa determination of strong bases.
Mechanistic Implications in Drug Design
The attenuation of the pKa from ~13.8 (alkylguanidines) to ~12.8 (propargylguanidine) has profound implications for rational drug design:
Receptor Binding and Salt Bridges: While a pKa of 12.8 ensures that the molecule remains >99.9% protonated at physiological pH (7.4), the reduced basicity implies a slightly softer cationic character. This can modulate the desolvation penalty required for the molecule to enter a lipophilic binding pocket, potentially enhancing binding kinetics compared to more rigid, highly basic guanidines.
Membrane Permeability: The fraction of unionized free base, though small, is exponentially larger for a pKa of 12.8 compared to 13.8. This subtle increase in the neutral species can marginally improve passive lipid bilayer permeability, a known bottleneck for guanidine-containing therapeutics.
Reactivity in Cascade Syntheses: In synthetic applications, the lowered pKa allows the guanidine nitrogen to be more easily deprotonated by milder bases, facilitating intramolecular cyclizations. For instance, in silver-catalyzed hydroamination cascades, the distinct pKa dictates the regioselectivity of nucleophilic attack by the guanidine nitrogens onto the activated alkyne[2].
An In-depth Technical Guide to the Infrared Spectroscopy of N-(prop-2-yn-1-yl)guanidine Hydrochloride
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of N-(prop-2-yn-1-yl)guanidine hydrochloride. It is intended for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of N-(prop-2-yn-1-yl)guanidine hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for the structural elucidation and characterization of molecules containing guanidinium and terminal alkyne functionalities. This document delves into the theoretical underpinnings of the observed absorption bands, offers a detailed experimental protocol, and provides insights into spectral interpretation.
Introduction: The Vibrational Signature of a Bifunctional Molecule
N-(prop-2-yn-1-yl)guanidine hydrochloride is a molecule of significant interest, integrating two key functional groups: a protonated guanidinium group and a terminal propargyl (prop-2-yn-1-yl) moiety. The guanidinium group, the protonated form of the strong base guanidine, is a prevalent structural motif in pharmaceuticals and the amino acid arginine.[1] Its high basicity and capacity for extensive hydrogen bonding are crucial to its biological activity and chemical properties.[1] The terminal alkyne, with its characteristic carbon-carbon triple bond and acetylenic hydrogen, provides a reactive handle for further chemical modifications.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1] By absorbing infrared radiation at specific frequencies corresponding to these vibrations, a molecule generates a unique spectral fingerprint. This guide will dissect the IR spectrum of N-(prop-2-yn-1-yl)guanidine hydrochloride, assigning characteristic absorption bands to specific bond vibrations and functional groups. Understanding these assignments is paramount for confirming molecular identity, assessing purity, and studying intermolecular interactions.
Theoretical Framework: Deciphering the Vibrational Modes
The IR spectrum of N-(prop-2-yn-1-yl)guanidine hydrochloride is a composite of the vibrational modes of the guanidinium cation and the propargyl group. The hydrochloride salt form dictates that the guanidine moiety exists as the resonance-stabilized, planar guanidinium ion, [C(NH₂)₃]⁺. This delocalization of positive charge results in characteristic asymmetric stretching modes of the CN₃ core.[1]
The Guanidinium Cation Vibrations
The vibrational modes of the guanidinium ion are well-characterized and serve as a diagnostic tool for its presence.[1][2] Key vibrations include:
N-H Stretching: These appear as a series of broad bands in the high-frequency region of the spectrum, typically between 3100 and 3400 cm⁻¹. The precise position and broadness are highly sensitive to hydrogen bonding.[1][3]
CN₃ Asymmetric Stretching: Due to resonance, the C-N bonds have partial double bond character. The asymmetric stretching of the CN₃ unit is a strong indicator of the guanidinium group and is typically observed around 1600-1680 cm⁻¹.[3][4][5]
NH₂ Scissoring (Bending): These vibrations occur at lower frequencies than the stretching modes and are also characteristic of the amine groups within the guanidinium moiety.[1][3][4] This mode often overlaps with the CN₃ asymmetric stretch.[5]
The Propargyl Group Vibrations
The terminal alkyne of the propargyl group gives rise to several distinct and highly diagnostic absorption bands:[6][7]
≡C-H Stretching: The stretching of the C-H bond of a terminal alkyne is a strong and narrow band appearing in the range of 3270-3330 cm⁻¹.[6][7] This is one of the most characteristic peaks in the IR spectrum.
C≡C Stretching: The carbon-carbon triple bond stretch appears as a weak to medium intensity band between 2100-2260 cm⁻¹.[6][7] While sometimes weak, its presence in this relatively uncluttered region of the spectrum is a strong indicator of an alkyne.[8]
≡C-H Bending: The bending vibration of the acetylenic C-H bond is found in the 610-700 cm⁻¹ region.[6][7]
Predicted IR Absorption Bands for N-(prop-2-yn-1-yl)guanidine Hydrochloride
Based on the theoretical framework, the following table summarizes the expected key absorption bands for N-(prop-2-yn-1-yl)guanidine hydrochloride.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable and reproducible IR spectrum of N-(prop-2-yn-1-yl)guanidine hydrochloride, a systematic approach is crucial. The following protocol outlines the recommended procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is a common and convenient method for solid samples.
Instrumentation and Materials
FT-IR Spectrometer equipped with a single-reflection diamond ATR accessory.
Caption: Experimental workflow for ATR-FTIR analysis.
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate. Rationale: This step is critical to remove any residues from previous measurements that would contaminate the spectrum.
Background Collection: Collect a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum.
Sample Application: Place a small amount of the N-(prop-2-yn-1-yl)guanidine hydrochloride powder onto the center of the ATR crystal.
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. Rationale: Good contact between the solid sample and the ATR crystal is essential for a strong, high-quality signal.
Sample Spectrum Collection: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Rationale: Co-adding multiple scans improves the signal-to-noise ratio.
Data Processing: The collected spectrum should be processed using the instrument's software. An ATR correction is often applied to account for the wavelength-dependent depth of penetration of the IR beam.
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.
Data Interpretation and Troubleshooting
A representative spectrum of a guanidinium salt will show a very broad and intense absorption in the high-wavenumber region (above 3000 cm⁻¹) due to the extensive hydrogen-bonded N-H stretches.[1][3] The sharp, strong peak around 3300 cm⁻¹ for the ≡C-H stretch should be clearly distinguishable.[6][7] The region between 1600-1680 cm⁻¹ will be dominated by a strong, broad band corresponding to the guanidinium CN₃ asymmetric stretch and NH₂ scissoring vibrations.[3][4][5] The much weaker C≡C stretch may be difficult to observe but should be sought in the 2100-2260 cm⁻¹ range.[6][7]
Potential Issues:
Broad O-H Band: If the sample is hygroscopic and has absorbed water, a very broad O-H stretching band may appear around 3200-3500 cm⁻¹, potentially obscuring the N-H and ≡C-H stretches. Proper drying of the sample is recommended.
Weak Signal: A weak spectrum is often due to poor contact between the sample and the ATR crystal. Ensure sufficient pressure is applied.
Baseline Drift: This can be caused by an unstable instrument or improper background correction. Allow the instrument to stabilize and recollect the background and sample spectra.
Conclusion
The FT-IR spectrum of N-(prop-2-yn-1-yl)guanidine hydrochloride provides a rich source of structural information. By understanding the characteristic absorption frequencies of the guanidinium cation and the terminal propargyl group, researchers can confidently identify this molecule and distinguish it from related compounds. The combination of the broad, strong N-H and CN₃ absorptions from the guanidinium moiety with the sharp, diagnostic ≡C-H and C≡C stretches of the alkyne creates a unique and unambiguous vibrational fingerprint. The methodologies and spectral assignments presented in this guide serve as a valuable resource for professionals in drug development and chemical research, enabling robust characterization of this important bifunctional molecule.
References
Google. (n.d.). Current time in Merrimack County, US.
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes.
University of Massachusetts. (n.d.). IR Group Frequencies. UMass OWL.
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
BenchChem. (2025). Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups.
Angell, C. L., Sheppard, N., Yamaguchi, A., Shimanouchi, T., Miyazawa, T., & Mizushima, S. (1957). The infra-red spectrum, structure, and normal vibrations of the guanidinium ion. Transactions of the Faraday Society, 53, 589-600.
Vorobyev, D. Y., Kuo, C. H., Chen, J. X., Kuroda, D. G., Scott, J. N., Vanderkooi, J. M., & Hochstrasser, R. M. (2009). Ultrafast Vibrational Spectroscopy of a Degenerate Mode of Guanidinium Chloride. The Journal of Physical Chemistry B, 113(46), 15382–15391.
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
Vorobyev, D. Y., Kuo, C. H., Chen, J. X., Kuroda, D. G., Scott, J. N., Vanderkooi, J. M., & Hochstrasser, R. M. (2009). Ultrafast Vibrational Spectroscopy of a Degenerate Mode of Guanidinium Chloride. The Journal of Physical Chemistry B, 113(46), 15382–15391.
ResearchGate. (n.d.). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study.
Vorobyev, D. Y., Kuo, C. H., Chen, J. X., Kuroda, D. G., Scott, J. N., Vanderkooi, J. M., & Hochstrasser, R. M. (2009). Ultrafast vibrational spectroscopy of a degenerate mode of guanidinium chloride. The Journal of Physical Chemistry B, 113(46), 15382–15391.
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
ResearchGate. (n.d.). ATR-FTIR spectra of the standards of (a) cocaine base and (b) cocaine hydrochloride.
MilliporeSigma. (n.d.). IR Absorption Table.
Bak, M. A., & Woutersen, S. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters, 4(19), 3321–3325.
Mary, Y. S., Panicker, C. Y., Varghese, H. T., & Van Alsenoy, C. (2010). FT-IR and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 26(4), 1335-1342.
ChemicalBook. (n.d.). Guanidine hydrochloride(50-01-1) IR Spectrum.
Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum.
Gruebele, M., & Shank, C. V. (2004). Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. Journal of the American Chemical Society, 126(44), 14450–14451.
JoVE. (2024, December 5). IR Frequency Region Alkyne and Nitrile Stretching in Analytical Chemistry.
UCLA. (n.d.). IR Chart.
NIST. (n.d.). Guanidinium chloride. NIST WebBook.
AIP Publishing. (2025, July 22). Infrared spectra of propargyl alcohol dimers in helium nanodroplets.
The International Journal of Engineering and Science (THEIJES). (2020, July 29). Infrared matrix study of reactions of propargyl halides with oxygen.
Oxford Global. (n.d.). Detecting Partial Unfolding of Hen Egg White Lysozyme in 2 M Guanidine Hydrochloride Solution using Microfluidic Modulation Spectroscopy (MMS).
National Institutes of Health. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC.
Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry.
ResearchGate. (n.d.). ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development.
Fischer, I., & Fischer, I. (2016). Products of the Propargyl Self-Reaction at High Temperatures Investigated by IR/UV Ion Dip Spectroscopy. The Journal of Physical Chemistry A, 120(50), 9999–10007.
Ghosh, A., Tucker, M. J., & Hochstrasser, R. M. (2011). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. The Journal of Physical Chemistry A, 115(34), 9731–9738.
ResearchGate. (2025, July 5). Infrared spectra of propargyl alcohol dimers in helium nanodroplets.
PubMed. (2015, April 4). Evaluating drug delivery with salt formation: Drug disproportionation studied in situ by ATR-FTIR imaging and Raman mapping.
NIST. (n.d.). Propargyl alcohol.
MDPI. (2023, June 12). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.
CuAAC click chemistry protocols using N-(prop-2-yn-1-yl)guanidine hydrochloride
Advanced CuAAC Bioconjugation: Strategic Implementation of N-(prop-2-yn-1-yl)guanidine Hydrochloride Executive Summary & Chemical Rationale For these applications, N-(prop-2-yn-1-yl)guanidine hydrochloride (propargylguan...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced CuAAC Bioconjugation: Strategic Implementation of N-(prop-2-yn-1-yl)guanidine Hydrochloride
Executive Summary & Chemical Rationale
For these applications, N-(prop-2-yn-1-yl)guanidine hydrochloride (propargylguanidine HCl) serves as the premier synthon. It provides a terminal alkyne for highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) while delivering the critical guanidine functional group[3].
Mechanistic Causality: Why the Hydrochloride Salt?
The selection of the hydrochloride salt over the free base is not merely a matter of solubility; it is a mechanistic necessity. The free guanidine base (pKa ~13.5) is a potent nucleophile that can competitively coordinate with the Cu(I) catalyst, effectively poisoning the catalytic cycle. By utilizing the HCl salt, the guanidine nitrogen atoms remain protonated and electronically deactivated toward metal coordination, ensuring the terminal alkyne remains the exclusive site of reactivity.
Mechanistic Insights: The Ascorbate-Guanidine Cross-Reactivity Paradigm
A critical, often overlooked mode of failure in aqueous CuAAC bioconjugation is the degradation of the guanidine moiety by the reducing agent. When sodium ascorbate reduces Cu(II) to the active Cu(I) species, it is oxidized to dehydroascorbate. Dehydroascorbate is highly electrophilic and readily reacts with the nucleophilic side chains of arginine or our synthetic guanidine handle, leading to covalent adducts, loss of function, and protein aggregation[4].
To circumvent this, our protocols mandate the use of the water-soluble, highly stabilizing ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA tightly envelopes the Cu(I) center, preventing the generation of reactive oxygen species (ROS) and drastically reducing the required equivalents of ascorbate, thereby preserving the structural integrity of the guanidine moiety[4].
Fig 1: CuAAC catalytic cycle highlighting the integration of propargylguanidine via Cu(I)-THPTA.
This protocol is optimized for conjugating propargylguanidine HCl to azide-functionalized biomolecules in aqueous media, strictly controlling ROS generation[4].
Buffer Degassing: Sparge the phosphate buffer with nitrogen for 15 minutes. Causality: Ambient oxygen drives the continuous oxidation of ascorbate to dehydroascorbate, which will attack the guanidine group.
Catalyst Pre-Complexation: In a separate vial, mix CuSO₄ and THPTA at a 1:5 molar ratio. Incubate for 5 minutes. Causality: The excess ligand ensures 100% of the copper is coordinated before it touches the biomolecule, preventing non-specific metallation and aggregation.
Reaction Assembly: To the degassed buffer, add the azide-target and propargylguanidine HCl.
Catalyst Addition: Add the pre-mixed Cu/THPTA complex to the reaction vessel.
Initiation: Add Sodium Ascorbate last to initiate the reaction.
Self-Validation Checkpoint: The solution should remain clear. If it turns brown or turbid, ROS generation has occurred due to improper degassing or ligand failure; discard and restart.
Incubation & Quenching: React at room temperature for 1–2 hours under nitrogen. Quench by adding EDTA (1 mM final concentration) to strip the copper, followed by size-exclusion chromatography or dialysis.
Reagents: Azide-functionalized polymer, N-(prop-2-yn-1-yl)guanidine HCl (1.5 eq per azide), CuBr (0.05 eq), PMDETA or TBTA (0.1 eq), Anhydrous DMF.
Substrate Dissolution: Dissolve the azide-polymer and propargylguanidine HCl in anhydrous DMF under a strict argon atmosphere.
Catalyst Introduction: Add the ligand (PMDETA or TBTA) followed by CuBr.
Self-Validation Checkpoint: The solution should adopt a light green/blue tint indicative of the active Cu(I)-ligand complex.
Incubation: Stir at room temperature for 4–12 hours. The lack of water and ascorbate allows for extended reaction times without substrate degradation.
Purification: Precipitate the resulting guanidinylated polymer into cold diethyl ether, filter, and dry under vacuum.
Quantitative Optimization & Troubleshooting Data
To further illustrate the causality behind our protocol design, the following table summarizes the impact of catalyst selection on guanidine integrity and overall conversion yield.
Catalyst System
Solvent Environment
Cu:Ligand Ratio
Ascorbate (Eq.)
Guanidine Adduct Formation
Conversion Yield
CuSO₄ (No Ligand)
H₂O / tBuOH
1:0
10.0
> 40%
< 50%
CuSO₄ + TBTA
DMSO / H₂O (1:1)
1:1
5.0
~ 15%
75%
CuSO₄ + THPTA
Aqueous Buffer (pH 7)
1:5
2.0
< 1%
> 95%
CuBr + PMDETA
Anhydrous DMF
1:1
N/A (Direct Cu-I)
< 1%
> 90%
Table 1: Optimization of CuAAC conditions for guanidine-alkyne substrates. Notice how the absence of a stabilizing ligand (Row 1) requires massive ascorbate equivalents, leading to unacceptable levels of guanidine adduct formation.
References
[3] Fast, W. Inactivation of Nitric Oxide Synthase by N-Propargylguanidine and N5-(1-Iminoethyl)-L-ornithine. The University of Texas at Austin. 3
[4] Hong, V., et al. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Bioconjugate Chemistry / PMC. 4
[1] Morelli, A., & Matile, S. Roles of Guanidines in Recent Cycloaddition Reactions. MDPI. 1
Application Note: Site-Specific Bioconjugation of Azide-Tagged Proteins with N-(Prop-2-yn-1-yl)guanidine Hydrochloride
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Validated Protocol Introduction & Rationale The targeted guanidinylation of proteins is a highly effective str...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Guide & Validated Protocol
Introduction & Rationale
The targeted guanidinylation of proteins is a highly effective strategy in biotherapeutics and chemical biology. Because the guanidinium group remains protonated at physiological pH, it closely mimics the side chain of arginine. Introducing this moiety can dramatically enhance cellular uptake (mimicking cell-penetrating peptides), alter the protein's isoelectric point to prevent aggregation, and improve overall aqueous solubility.
N-(prop-2-yn-1-yl)guanidine hydrochloride (commonly known as propargylguanidine) provides a minimal, highly reactive terminal alkyne handle for bioconjugation . By utilizing the bioorthogonal Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction, researchers can site-specifically conjugate this guanidinium tag to proteins bearing unnatural azide-functionalized amino acids (e.g., azidohomoalanine) or enzymatically installed azide tags.
Mechanistic Causality & Reaction Design
As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind CuAAC buffer formulations. While the click reaction is highly efficient, the biological matrix is extremely sensitive to the catalytic conditions.
The active catalyst, Cu(I) , is generated in situ by reducing Cu(II) with sodium ascorbate. However, when Cu(I) is exposed to dissolved oxygen in aqueous buffers, it generates Reactive Oxygen Species (ROS). These ROS can rapidly oxidize histidine, methionine, and arginine residues, leading to irreversible protein degradation and backbone cleavage .
To engineer a robust reaction, we must introduce two protective mechanisms:
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine): THPTA coordinates the Cu(I) ion, accelerating the cycloaddition rate. Crucially, it acts as a sacrificial reductant, intercepting ROS before they can damage the protein backbone.
Aminoguanidine: The oxidation of sodium ascorbate yields dehydroascorbate, a reactive dicarbonyl byproduct that actively cross-links lysine side chains. Aminoguanidine acts as a chemical sponge, quenching dehydroascorbate and preserving the structural integrity of the target protein .
Caption: Mechanistic role of THPTA and aminoguanidine in preserving protein integrity.
Self-Validating Protocol System
A trusted protocol must be a self-validating system . This means the workflow inherently proves its own success and rules out artifacts.
Built-in Controls: You must run a Minus-Copper control alongside your experimental sample. This definitively isolates CuAAC-dependent covalent conjugation from non-specific electrostatic binding of the highly polar guanidinium group to the protein.
Mass Spectrometry Readout: The primary validation is Intact LC-MS. A successful reaction yields a precise mass shift of +97.12 Da per azide site (the exact monoisotopic mass of the propargylguanidine addition). The absence of +16 Da adducts validates the efficacy of your THPTA/Aminoguanidine ROS-scavenging system.
Caption: Workflow of site-specific protein guanidinylation via CuAAC bioconjugation.
Quantitative Data Summary
The following table outlines the optimized stoichiometric ratios required to drive the reaction to >95% completion within 2 hours while preventing protein precipitation.
Reagent
Stock Concentration
Final Concentration
Molar Equivalents
Function
Azide-Tagged Protein
100 µM
10 µM
1 eq
Target biomolecule
N-(prop-2-yn-1-yl)guanidine HCl
10 mM
100 µM
10 eq
Alkyne / Guanidinylation tag
CuSO₄·5H₂O
20 mM
100 µM
10 eq
Cu(II) source
THPTA Ligand
50 mM
500 µM
50 eq
Cu(I) stabilizer & ROS scavenger
Aminoguanidine HCl
100 mM
5 mM
500 eq
Dehydroascorbate quencher
Sodium Ascorbate
100 mM
5 mM
500 eq
Reducing agent (Cu(II) → Cu(I))
Step-by-Step Experimental Methodology
Phase 1: Preparation of Stock Solutions
Note: Use degassed, LC-MS grade water for all aqueous solutions to minimize baseline dissolved oxygen.
Protein: Dilute the azide-tagged protein to 100 µM in 100 mM HEPES buffer (pH 7.4). Avoid buffers containing primary amines (Tris) or chelators (EDTA).
Alkyne: Dissolve N-(prop-2-yn-1-yl)guanidine hydrochloride in ddH₂O to a concentration of 10 mM.
Catalyst Components: Prepare 20 mM CuSO₄ and 50 mM THPTA in ddH₂O.
Scavenger: Prepare 100 mM Aminoguanidine HCl in ddH₂O.
Reductant (CRITICAL): Prepare 100 mM Sodium Ascorbate in ddH₂O. This must be prepared immediately before use. Ascorbate degrades rapidly in solution, losing its reducing power.
Phase 2: Catalyst Pre-Complexation
Causality Note: Never add unchelated copper directly to a protein solution. Free Cu(II) will bind non-specifically to the protein backbone, causing localized radical generation upon reduction.
In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio.
For a 1 mL final reaction volume, combine 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA.
Vortex gently and incubate at room temperature for 5 minutes. The solution will turn a faint, clear blue, indicating successful complexation.
Phase 3: Reaction Assembly
Combine the reagents in a 1.5 mL low-protein-binding tube in the exact order listed below to ensure the protein is fully protected before the active catalyst is generated:
HEPES Buffer (pH 7.4): Add volume required to reach 1 mL final volume.
Azide-Tagged Protein (100 µM): Add 100 µL (Final: 10 µM).
Pre-complexed CuSO₄/THPTA: Add the 15 µL mixture prepared in Phase 2.
Sodium Ascorbate (100 mM): Add 50 µL (Final: 5 mM) to initiate the reaction.
Phase 4: Incubation and Purification
Cap the tube securely to minimize further oxygen diffusion.
Incubate the reaction at room temperature for 1 to 2 hours with gentle end-over-end rotation.
Terminate the reaction by passing the mixture through a pre-equilibrated Zeba™ Spin Desalting Column (or equivalent size-exclusion column) to remove the copper, ligands, and unreacted propargylguanidine.
Proceed immediately to Intact LC-MS analysis to validate the +97.12 Da mass shift.
References
Time-dependent inhibition of neuronal nitric oxide synthase by N-propargylguanidine
Bioorganic & Medicinal Chemistry Letters[Link]
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation
Current Protocols in Chemical Biology[Link]
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition
Bioconjugate Chemistry[Link]
Method
Application Notes and Protocols: Surface Functionalization Using N-(prop-2-yn-1-yl)guanidine Hydrochloride Alkyne Tags
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the surface functional...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the surface functionalization of substrates using a novel bifunctional molecule, N-(prop-2-yn-1-yl)guanidine hydrochloride. This reagent uniquely combines the bioorthogonal reactivity of an alkyne tag with the cell-adhesive and charge-enhancing properties of a guanidinium group. This dual functionality offers a significant advantage in the development of bioactive surfaces for applications ranging from cell culture and tissue engineering to targeted drug delivery and biosensing. We will detail the synthesis of the functionalization agent, step-by-step protocols for surface modification, and subsequent biomolecule conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This guide is designed to provide researchers with the necessary tools to implement this powerful surface modification strategy, with an emphasis on the underlying chemical principles and self-validating experimental design.
Introduction: The Power of Bifunctional Surface Modification
The ability to precisely control the chemical and biological properties of a material's surface is a cornerstone of modern biomedical research and drug development.[1] Surface functionalization allows for the transformation of inert substrates into biologically active interfaces that can direct cellular behavior, specifically immobilize therapeutic agents, or capture target analytes with high specificity.[2][3][4]
Traditional surface modification strategies often focus on a single functionality. However, the integration of multiple chemical motifs into a single functionalization agent can provide synergistic effects, leading to surfaces with enhanced performance. Here, we introduce N-(prop-2-yn-1-yl)guanidine hydrochloride, a molecule that embodies this principle by combining two powerful chemical entities:
The Alkyne Tag: A small, chemically inert functional group that serves as a versatile handle for bioorthogonal "click" chemistry.[5][6] Specifically, the terminal alkyne readily participates in the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, allowing for the covalent attachment of a wide array of azide-modified biomolecules, such as peptides, proteins, nucleic acids, and small molecule drugs.[7][8][9]
The Guanidinium Group: The protonated form of guanidine, which is isoelectronic with the side chain of the amino acid arginine, is well-known for its ability to promote cell adhesion and interaction with biological membranes. The positive charge of the guanidinium group can enhance electrostatic interactions with the negatively charged cell surface, mimicking the natural interactions of cell adhesion proteins. Furthermore, guanidine-containing polymers have demonstrated antimicrobial properties, which can be beneficial in preventing biofouling of implanted devices.
By employing N-(prop-2-yn-1-yl)guanidine hydrochloride for surface modification, researchers can create a platform that not only allows for the specific and covalent immobilization of biomolecules but also inherently possesses properties that can enhance cell attachment and viability.
Synthesis of N-(prop-2-yn-1-yl)guanidine Hydrochloride
Protocol 2.1: Synthesis of N-(prop-2-yn-1-yl)guanidine Hydrochloride
Materials:
Propargylamine
Cyanamide
Hydrochloric acid (HCl), concentrated
Ethanol
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Ice bath
Rotary evaporator
Büchner funnel and filter paper
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve propargylamine (1.0 eq) in ethanol.
Cool the solution in an ice bath.
Slowly add an aqueous solution of cyanamide (1.1 eq).
Carefully add concentrated hydrochloric acid (1.1 eq) dropwise to the cooled mixture while stirring.
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Reduce the solvent volume using a rotary evaporator.
Precipitate the product by adding an excess of cold diethyl ether.
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
Dry the product under vacuum to yield N-(prop-2-yn-1-yl)guanidine hydrochloride.
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Surface Functionalization Protocols
The following protocols describe the functionalization of a model silicon dioxide (glass or silicon wafer) surface. This substrate is widely used in cell culture and biosensor applications. The principles can be adapted to other oxide surfaces or gold surfaces with appropriate modifications to the initial surface activation and linker chemistry.
3.1. Workflow for Surface Functionalization and Bioconjugation
Caption: Workflow for surface functionalization and bioconjugation.
Protocol 3.2: Cleaning and Activation of Silicon Dioxide Surfaces
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
Alternatively, a plasma cleaner
Deionized (DI) water
Nitrogen gas source
Oven
(3-Aminopropyl)triethoxysilane (APTES)
Anhydrous toluene
Procedure:
Cleaning:
Piranha Etching: Immerse the substrates in freshly prepared piranha solution for 30-60 minutes. Rinse extensively with DI water and dry under a stream of nitrogen.
Plasma Cleaning: Alternatively, place the substrates in a plasma cleaner and treat with oxygen or argon plasma according to the manufacturer's instructions.
Amine Silanization:
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
Immerse the cleaned and dried substrates in the APTES solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Rinse the substrates with toluene, followed by ethanol, and finally DI water.
Cure the amine-silanized substrates in an oven at 110°C for 30 minutes.
Store the amine-functionalized substrates in a desiccator until further use.
Protocol 3.3: Immobilization of N-(prop-2-yn-1-yl)guanidine Hydrochloride
This protocol utilizes EDC/NHS chemistry to couple the amine groups on the surface with the guanidine hydrochloride, which can also present as a primary amine for this reaction.
Prepare a solution of N-(prop-2-yn-1-yl)guanidine hydrochloride (e.g., 10 mM) in PBS.
To this solution, add EDC (e.g., 20 mM) and NHS (e.g., 50 mM).
Immerse the amine-functionalized substrates in the reaction solution.
Incubate for 2-4 hours at room temperature with gentle agitation.
Rinse the substrates thoroughly with PBS and then with DI water.
Dry the alkyne-functionalized substrates under a stream of nitrogen.
The surfaces are now ready for bioconjugation or can be stored in a desiccator.
Biomolecule Conjugation via Click Chemistry
The terminal alkyne groups on the functionalized surface provide a reactive handle for the covalent attachment of azide-modified biomolecules via CuAAC.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
PBS, pH 7.4
DI water
Nitrogen gas source
Procedure:
Prepare a solution of the azide-modified biomolecule in PBS at the desired concentration.
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).
In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., 1:5 molar ratio) to form the copper-ligand complex.
Place the alkyne-functionalized substrate in a suitable container.
Add the solution of the azide-modified biomolecule to cover the surface.
Add the CuSO₄/THPTA complex to the biomolecule solution.
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
Incubate the reaction for 1-2 hours at room temperature with gentle agitation, protected from light if using a fluorescent dye.
Rinse the substrates thoroughly with PBS, followed by DI water.
Dry the biomolecule-conjugated substrates under a stream of nitrogen.
Surface Characterization
To ensure the success of each functionalization step, it is crucial to characterize the surface at each stage of the process.
Characterization Technique
Purpose
Expected Outcome
Contact Angle Goniometry
To assess changes in surface hydrophilicity/hydrophobicity.
Decrease in contact angle after cleaning and amine silanization. A slight increase may be observed after alkyne immobilization, followed by a change dependent on the conjugated biomolecule.
X-ray Photoelectron Spectroscopy (XPS)
To determine the elemental composition of the surface.
Appearance of N1s peak after APTES functionalization. Increase in N1s and appearance of C≡C signature after guanidine-alkyne immobilization. Appearance of specific elemental markers from the biomolecule (e.g., F, P, S) after conjugation.
Atomic Force Microscopy (AFM)
To visualize surface topography and roughness.
Changes in surface roughness and morphology at each step. Can confirm the presence of immobilized biomolecules.
Fluorescence Microscopy
To confirm the successful conjugation of a fluorescently labeled biomolecule.
Uniform fluorescence across the surface after conjugation with an azide-modified fluorescent dye.
Applications and Future Perspectives
The ability to create surfaces that are both bioactive and readily conjugatable opens up a wide range of possibilities in biomedical research and development:
Cell-Based Assays and Tissue Engineering: The guanidinium groups can promote cell adhesion and proliferation, creating a more in vivo-like environment for cell culture. The alkyne tags can then be used to immobilize growth factors or other signaling molecules to direct cell fate.
Targeted Drug Delivery: Nanoparticles functionalized with N-(prop-2-yn-1-yl)guanidine can exhibit enhanced cell penetration. Subsequent click conjugation of targeting ligands or therapeutic payloads can further improve their efficacy and specificity.[2][3]
Biosensors and Diagnostics: The specific immobilization of antibodies, enzymes, or nucleic acid probes onto a sensor surface via click chemistry can lead to highly sensitive and selective detection platforms.[1] The guanidinium groups may also help to reduce non-specific binding of interfering proteins.
Antimicrobial Surfaces: The inherent antimicrobial properties of guanidinium-containing polymers can be leveraged to create surfaces that resist bacterial colonization, which is particularly relevant for medical implants and devices.
Conclusion
The use of N-(prop-2-yn-1-yl)guanidine hydrochloride as a surface functionalization agent represents a significant advancement in the design of bioactive materials. By combining the robust and versatile nature of click chemistry with the cell-interactive properties of the guanidinium group, researchers are empowered to create highly tailored surfaces for a multitude of biomedical applications. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this innovative technology.
References
Baron, A., et al. (2007). Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media. Chemical Communications, (39), 4041-4043. [Link]
Smyth, T., et al. (2014). Surface Functionalization of Exosomes Using Click Chemistry. Bioconjugate Chemistry, 25(10), 1777-1784. [Link]
Smyth, T., et al. (2014). Surface Functionalization of Exosomes Using Click Chemistry. PMC, 4234063. [Link]
Talib, A., et al. (2022). Surface Modification of Lipid-Based Nanocarriers: A Potential Approach to Enhance Targeted Drug Delivery. ACS Omega, 7(48), 43834-43847. [Link]
Thakur, A., et al. (2022). Functional polymeric coatings: thiol-maleimide 'click' chemistry as a powerful surface functionalization tool. Expert Opinion on Drug Delivery, 19(5), 539-555. [Link]
Wang, Y., et al. (2024). Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers in Chemistry, 12, 1472852. [Link]
Singh, S., et al. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs. Pharmaceutics, 15(9), 2336. [Link]
Gunn, E., et al. (2009). Functionalization of Polymer Microspheres Using Click Chemistry. Langmuir, 25(12), 6435-6441. [Link]
Li, Y., et al. (2023). Plasma Modification Techniques for Natural Polymer-Based Drug Delivery Systems. Polymers, 15(13), 2835. [Link]
Fiveable. (2023). Surface modification of drug carriers. Plasma Medicine. [Link]
Timin, A. S., et al. (2015). Application of guanidine-containing polymers for preparation of pH responsive silica-based particles for drug delivery systems. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 477, 26-34. [Link]
Singh, I., et al. (2010). Copper Catalyzed Azide-Alkyne Cycloadditions on Solid Surfaces: Applications and Future Directions. Surface Science Reports, 65(5-6), 125-144. [Link]
N-Bromosuccinimide Promoted One-Pot Synthesis of Guanidine: Scope and Mechanism. Organic Letters, 13(21), 5804-5807. [Link]
Keller, M., et al. (2008). Guanidine-acylguanidine bioisosteric approach in the design of radioligands: synthesis of a tritium-labeled N(G)-propionylargininamide ([3H]-UR-MK114) as a highly potent and selective neuropeptide Y Y1 receptor antagonist. Journal of Medicinal Chemistry, 51(24), 8168-72. [Link]
Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in solid phase peptide synthesis. Organic Letters, 3(15), 2341-2344. [Link]
Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]
Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1876-1880. [Link]
Demjén, A., et al. (2018). One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-gu. SciSpace. [Link]
Nacalai Tesque, Inc. Guanidine Hydrochloride. [Link]
Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 200-213. [Link]
Looper, R. E., et al. (2006). Addition-hydroamination reactions of propargyl cyanamides: rapid access to highly substituted 2-aminoimidazoles. Angewandte Chemie International Edition, 45(21), 3470-3473. [Link]
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry, 6, 169. [Link]
de la Fuente, N. U., et al. (2016). Antimicrobial surface functionalization of PVC by a guanidine based antimicrobial polymer. Applied Surface Science, 368, 34-40. [Link]
Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. ResearchGate. [Link]
Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. PMC, 5986877. [Link]
Wang, J., et al. (2024). Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. Biosensors, 14(1), 1. [Link]
Looper, R. E., et al. (2014). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. Organic Letters, 16(23), 6064-6067. [Link]
Looper, R. E., et al. (2014). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. PMC, 4261803. [Link]
PrepChem. (2023). Synthesis of B. N-Cyano-N'-propargyl-N"-(2-mercaptoethyl)guanidine. [Link]
ResearchGate. (2017). Proposed mechanism for the synthesis of cyclic guanidine. [Link]
Wan, J.-P., et al. (2018). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. Nature Communications, 9(1), 1-8. [Link]
Otsu, T., et al. (2017). Guanidinium-based “molecular glues” for modulation of biomolecular functions. Chemical Society Reviews, 46(21), 6477-6488. [Link]
Nagasawa, K., et al. (2011). Bromocyclization of Alkynyl Guanidine: A New Approach to the Synthesis of Cyclic Guanidines of Saxitoxin. Organic Letters, 13(8), 1932-1935. [Link]
Kim, J. H., et al. (2011). Cell adhesion, spreading, and proliferation on surface functionalized with RGD nanopillar arrays. Journal of Nanobiotechnology, 9(1), 1-8. [Link]
L-selectin-mediated lymphocyte rolling on ligand-coated surfaces. Nature, 369(6475), 62-65. [Link]
U.S. Patent No. 6,072,075. (2000). Guanidinylation reagents.
Zhang, W., et al. (2017). Guanidinium-functionalized nanofiltration membranes integrating anti-fouling and antimicrobial effects. Journal of Materials Chemistry A, 5(31), 16150-16159. [Link]
Zhang, W., et al. (2017). Guanidinium-functionalized nanofiltration membranes integrating anti-fouling and antimicrobial effects. Journal of Materials Chemistry A, 5(31), 16150-16159. [Link]
Application Notes & Protocols: N-(prop-2-yn-1-yl)guanidine Hydrochloride as a Versatile Arginine Mimetic in Drug Design
Introduction: The Challenge of Arginine and the Rise of Mimetics The L-arginine residue is a cornerstone of molecular recognition in biology. Its guanidinium side chain, which is protonated and positively charged at phys...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Arginine and the Rise of Mimetics
The L-arginine residue is a cornerstone of molecular recognition in biology. Its guanidinium side chain, which is protonated and positively charged at physiological pH, is a master of forming strong, bidentate hydrogen bonds and electrostatic interactions, particularly with carboxylate and phosphate groups.[1][2] This makes it a critical component in protein-protein, protein-DNA, and protein-RNA interactions, and a frequent occupant of the active sites of enzymes like trypsin-like serine proteases.[1][3][4]
However, the very properties that make arginine so effective in nature—its high basicity (pKa ≈ 13.6) and polarity—often render it a liability in synthetic drug candidates.[5] Molecules rich in arginine residues frequently suffer from poor oral bioavailability and low cell membrane permeability, hindering their development as therapeutics.[3][6] This has driven a significant effort in medicinal chemistry to develop "arginine mimetics"—structural surrogates that replicate the essential recognition features of the guanidinium group while offering improved pharmacological properties.[3][6][7]
N-(prop-2-yn-1-yl)guanidine hydrochloride emerges as a particularly strategic arginine mimetic. It not only presents the crucial guanidinium head group for target binding but also incorporates a terminal alkyne on a short linker. This alkyne serves as a bioorthogonal "handle," enabling facile and highly specific covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[8][9] This dual functionality makes it an exceptionally powerful tool for modern drug discovery, from building blocks for peptidomimetics to versatile components in fragment-based screening and chemical probe development.
Physicochemical Profile and Design Rationale
The strategic design of N-(prop-2-yn-1-yl)guanidine hydrochloride balances biomimicry with synthetic utility.
The Guanidinium Core: The guanidinium group is isosteric to that of protonated arginine. Its planar geometry, delocalized positive charge, and multiple hydrogen bond donors allow it to effectively occupy arginine-binding pockets and replicate key molecular interactions.[1][2]
The Propargyl Handle: The prop-2-yn-1-yl (propargyl) group provides a terminal alkyne, a key functional group for click chemistry. This reaction is highly efficient, tolerant of a wide range of functional groups, and can be performed in aqueous media, making it ideal for biological applications.[9] This "clickable" nature allows for the rapid assembly of complex molecules, library synthesis, and the attachment of probes for target identification.[10][11]
The Hydrochloride Salt: The compound is supplied as a hydrochloride salt to improve its stability and solubility in polar solvents, which is crucial for its use in synthesis and biological assays.
Comparative Data Table
Property
L-Arginine
N-(prop-2-yn-1-yl)guanidine Hydrochloride
Rationale for Mimetic Design
Formula
C₆H₁₄N₄O₂
C₄H₈N₃ · HCl
Simplification of the backbone for synthetic versatility.
Molecular Weight
174.20 g/mol
133.59 g/mol
Lower molecular weight is often favorable in fragment-based design.
Maintains the strong basicity required for key ionic interactions.[5]
Additional Feature
Carboxylic Acid, α-Amine
Terminal Alkyne
The alkyne provides a bioorthogonal handle for "click" modifications.[9]
Diagram: Structural Comparison
The following diagram illustrates the structural similarities and key functional differences between L-Arginine and its propargylated mimetic.
Caption: Arginine vs. its "clickable" mimetic.
Core Applications and Experimental Workflows
The dual nature of N-(prop-2-yn-1-yl)guanidine allows for its deployment in several key drug discovery workflows.
Application 1: Building Block for Peptidomimetics and Enzyme Inhibitors
The mimetic can be used to replace arginine residues in peptides or small molecules designed to inhibit enzymes that recognize basic residues, such as serine proteases.[4] This can enhance stability against proteolysis and modulate pharmacokinetic properties.
Application 2: Fragment-Based Drug Discovery (FBDD)
As a low molecular weight fragment, it can be screened for binding to a target protein. Hits can then be rapidly elaborated by "clicking" on a library of azide-containing fragments to explore the surrounding chemical space and improve affinity and selectivity.
Application 3: Development of Chemical Probes
The alkyne handle is perfect for converting a known binder into a chemical probe. After the molecule binds to its target, an azide-functionalized reporter tag (e.g., biotin for pulldown experiments or a fluorophore for imaging) can be attached, facilitating target identification and validation.
Diagram: Drug Discovery Workflow
This workflow outlines how N-(prop-2-yn-1-yl)guanidine hydrochloride is utilized in a typical fragment-based drug discovery campaign coupled with chemical probe development.
Caption: Integrated workflow for FBDD and probe development.
Detailed Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-(prop-2-yn-1-yl)guanidine Hydrochloride
This protocol describes a common method for guanidinylation of a primary amine using a commercially available, protected guanidinylating reagent.
Rationale: The use of N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) provides a mild and efficient way to form the guanidine group.[12] The Boc protecting groups are then removed under acidic conditions, which simultaneously forms the desired hydrochloride salt.
Materials:
Propargylamine (prop-2-yn-1-amine)
N,N'-Di-Boc-N''-triflylguanidine
Anhydrous Dichloromethane (DCM)
Triethylamine (TEA)
Hydrochloric acid (4M in 1,4-dioxane)
Diethyl ether
Standard glassware for organic synthesis
Procedure:
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 eq) in anhydrous DCM.
Amine Addition: To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of propargylamine (1.05 eq).
Scientist's Note: Triethylamine acts as a base to neutralize the triflic acid byproduct, driving the reaction to completion.
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup:
Dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1M HCl (aq), saturated sodium bicarbonate (aq), and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N,N'-Di-Boc-protected guanidine.
Deprotection and Salt Formation:
Dissolve the crude intermediate in a minimal amount of DCM or methanol.
Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) and stir at room temperature for 1-2 hours. Gas evolution (isobutylene) will be observed.
Scientist's Note: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting groups. The use of HCl in dioxane ensures the formation of the hydrochloride salt.
Isolation:
Concentrate the reaction mixture under reduced pressure.
Add diethyl ether to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(prop-2-yn-1-yl)guanidine hydrochloride as a white or off-white solid.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol details the "clicking" of the synthesized mimetic to an azide-containing molecule (e.g., a scaffold, fragment, or reporter tag).
Rationale: This protocol uses a common and robust method for generating the catalytic Cu(I) species in situ from CuSO₄ using a reducing agent, sodium ascorbate. The reaction is typically performed in a mixture of aqueous and organic solvents to accommodate a wide range of substrate solubilities.[9]
Solvent system (e.g., 1:1 mixture of water and t-butanol or DMSO)
Deionized water
tert-Butanol or Dimethyl sulfoxide (DMSO)
Procedure:
Reagent Preparation:
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 200 mM).
Scientist's Note: Sodium ascorbate is prone to oxidation, so it is critical to use a freshly prepared solution for optimal catalytic activity.
Reaction Setup:
In a reaction vial, dissolve N-(prop-2-yn-1-yl)guanidine hydrochloride and the azide-containing compound in the chosen solvent system (e.g., 1 mL of 1:1 t-BuOH/H₂O).
Initiation of "Click" Reaction:
To the stirred solution, add the sodium ascorbate solution, followed by the CuSO₄ solution.
A color change (often to a yellow-orange) may be observed, indicating the formation of the Cu(I)-acetylide complex.
Reaction: Seal the vial and allow the reaction to stir at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
Workup and Purification:
The purification method will depend on the properties of the product.
For small molecules, a standard aqueous workup followed by column chromatography on silica gel may be appropriate.
For bioconjugates, purification may involve precipitation, dialysis, or High-Performance Liquid Chromatography (HPLC).
Characterization: Confirm the formation of the 1,2,3-triazole product via NMR and Mass Spectrometry.
Concluding Remarks
N-(prop-2-yn-1-yl)guanidine hydrochloride is more than just a simple arginine mimetic; it is a synthetically enabled tool that bridges molecular recognition with the power of bioorthogonal chemistry. Its ability to mimic the critical interactions of arginine while providing a versatile handle for chemical modification makes it an invaluable asset for academic and industrial researchers alike. By enabling rapid lead generation, facile probe synthesis, and the construction of novel peptidomimetics, this compound serves as a powerful accelerator in the complex journey of drug discovery.
References
Peterlin Masic, L. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Current Medicinal Chemistry, 13(30), 3627-48.
Balakrishnan, S., Scheuermann, M. J., & Zondlo, N. J. (2012). Arginine mimetics via α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides. Chembiochem, 13(2), 259-70.
Peterlin Mašič, L. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors.
Showell, G. A., et al. (1998). The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides. International Journal of Peptide and Protein Research, 52(4), 281-93.
Ferrari, R., et al. (2021). Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Molecules, 26(13), 3986.
Sigma-Aldrich. Click Chemistry in Drug Discovery. Sigma-Aldrich Website.
Guanidine. Wikipedia.
Balakrishnan, S., Scheuermann, M. J., & Zondlo, N. J. (2011). Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides. PubMed.
Kiec-Kononowicz, K., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI.
Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research.
Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
Various Authors. (2023). Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry.
BenchChem. (2025). A Comparative Analysis of Guanidination Protocols for Researchers. BenchChem Website.
Application Note: In Situ Fluorescent Labeling via N-(prop-2-yn-1-yl)guanidine Hydrochloride Click Reactions
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol Executive Summary & Mechanistic Rationale The development of Activity-Based Protein Profiling (ABPP...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Advanced Application Note & Protocol
Executive Summary & Mechanistic Rationale
The development of Activity-Based Protein Profiling (ABPP) has revolutionized our ability to interrogate enzyme function in native biological systems. N-(prop-2-yn-1-yl)guanidine hydrochloride (commonly known as propargylguanidine) is a bifunctional small molecule that serves as a powerful tool in this domain.
Mechanistically, the guanidine moiety acts as an arginine mimic. In biological systems, it functions as a mechanism-based, time-dependent inactivator of neuronal nitric oxide synthase (nNOS), binding directly to the enzyme's active site and covalently modifying it[1]. The hydrochloride salt formulation ensures optimal aqueous solubility and physiological compatibility.
Simultaneously, the molecule features a terminal alkyne (the propargyl group), which remains exposed after target engagement. This terminal alkyne acts as a bioorthogonal handle, serving as a cornerstone for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. By introducing an azide-functionalized fluorophore (e.g., Alexa Fluor 488-Azide or TAMRA-Azide) in the presence of a copper catalyst, researchers can achieve highly efficient, regioselective fluorescent labeling of the target enzyme with nearly 100% yield and minimal byproducts[3].
Causality in Experimental Design
To achieve high signal-to-noise ratios, the click chemistry environment must be rigorously controlled. Copper(I) is highly unstable in aqueous buffers and can generate reactive oxygen species (ROS) that degrade both the target protein and the fluorophore. Therefore, the use of a water-soluble accelerating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is required. THPTA coordinates the Cu(I) ion, shielding the biological sample from oxidative damage while dramatically accelerating the cycloaddition rate.
Workflow & Self-Validating System
To ensure trustworthiness , this protocol is designed as a self-validating system. A positive fluorescent signal is only scientifically meaningful if it is proven to be both target-specific and click-dependent.
We establish this through two critical controls:
Competitive Inhibition (Target Specificity): Pre-incubating cells with excess L-arginine (the natural substrate) competitively blocks the active site. A subsequent drop in fluorescence confirms that the propargylguanidine probe is specifically binding the nNOS active site, rather than accumulating non-specifically[1].
Catalyst Omission (Click Dependence): Omitting Sodium Ascorbate prevents the reduction of Cu(II) to the active Cu(I) catalyst. A lack of fluorescence in this control confirms that the signal is strictly the result of the CuAAC reaction, ruling out hydrophobic dye trapping.
Figure 1: Workflow for Activity-Based Protein Profiling of nNOS using propargylguanidine.
Figure 2: Self-validating control logic for target specificity and click dependence.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized parameters for intracellular CuAAC labeling. Deviating from these ratios often leads to high background noise or compromised cellular integrity.
Parameter
Suboptimal Condition
Optimized Protocol
Causality / Mechanistic Rationale
CuSO₄ Concentration
1.0 mM
0.1 mM
High copper concentrations induce protein precipitation and severe background fluorescence.
Cu : THPTA Ratio
1:1
1:5
Excess THPTA ligand is required to fully coordinate Cu(I), preventing oxidative damage (ROS) to the target protein.
Sodium Ascorbate
1.0 mM
2.5 mM
A strong reducing environment must be maintained to continuously regenerate active Cu(I) throughout the reaction.
Azide-Fluorophore
10 µM
2.0 µM
Excess hydrophobic dye leads to non-specific membrane trapping that survives washing steps.
Reaction Time
2 Hours
45 Minutes
Prolonged exposure increases background noise without yielding additional specific signal.
Step-by-Step Experimental Protocol
Materials Required
Probe: N-(prop-2-yn-1-yl)guanidine hydrochloride (10 mM stock in DMSO).
Fluorophore: Azide-functionalized dye (e.g., TAMRA-Azide, 1 mM stock in DMSO).
Catalyst System: CuSO₄ (10 mM in H₂O), THPTA (50 mM in H₂O), Sodium Ascorbate (100 mM in H₂O, must be freshly prepared).
Seed target cells (e.g., SH-SY5Y neuroblastoma cells expressing nNOS) in a 6-well plate and culture to 80% confluency.
Replace media with fresh, serum-free media containing 100 µM N-(prop-2-yn-1-yl)guanidine hydrochloride .
Control 1 (Specificity): In a separate well, pre-incubate cells with 2 mM L-arginine for 30 minutes prior to adding the probe.
Incubate for 2 hours at 37°C.
Causality: This duration is strictly required to allow the time-dependent, mechanism-based inactivation and covalent bonding to the nNOS active site[1].
Phase 2: Fixation & Permeabilization
Aspirate media and wash the cells gently 3× with ice-cold PBS to remove unbound probe.
Add 4% PFA and incubate for 15 minutes at room temperature (RT) to cross-link cellular structures.
Wash 2× with PBS.
Add 0.1% Triton X-100 in PBS for 10 minutes at RT.
Causality: Permeabilization is mandatory. The bulky Azide-Fluorophore and the Cu/THPTA complex cannot cross intact plasma membranes to reach the intracellularly bound alkyne probe.
Phase 3: CuAAC Click Reaction
Critical Step: The order of addition dictates the success of the reaction. Cu(II) must be complexed with THPTA prior to encountering the protein or the reducing agent.
Prepare the Click Master Mix (per 1 mL final volume) in the following exact order:
873 µL PBS (pH 7.4)
10 µL CuSO₄ (10 mM stock) — Final: 0.1 mM
10 µL THPTA (50 mM stock) — Final: 0.5 mM
Vortex the Cu/THPTA mixture for 30 seconds to ensure full complexation.
2 µL Azide-Fluorophore (1 mM stock) — Final: 2 µM
105 µL Sodium Ascorbate (100 mM fresh stock) — Final: 2.5 mM
Immediately apply 1 mL of the Master Mix to the permeabilized cells.
Control 2 (Click-Dependence): For the negative control well, replace Sodium Ascorbate with an equal volume of PBS.
Incubate in the dark at RT for 45 minutes .
Phase 4: Washing & Imaging
Aspirate the Click Master Mix.
Wash cells 3× for 5 minutes each with PBS containing 0.1% Tween-20 .
Causality: Tween-20 acts as a mild detergent to disrupt non-specific hydrophobic interactions between unreacted azide-fluorophore and cellular lipids.
Wash 1× with standard PBS.
Mount coverslips and proceed to fluorescence microscopy or in-gel fluorescence scanning.
References
Fast, W., Huff, M. E., & Silverman, R. B. (1997). Time-dependent inhibition of neuronal nitric oxide synthase by N-propargylguanidine. Bioorganic & Medicinal Chemistry Letters.
URL:[Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
URL:[Link]
Technical Support Center: Troubleshooting Low Yield in N-(prop-2-yn-1-yl)guanidine Hydrochloride Click Reactions
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering stalled reactions, low yields, or degradation when utilizing N-(prop-2-yn-1-yl)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering stalled reactions, low yields, or degradation when utilizing N-(prop-2-yn-1-yl)guanidine hydrochloride (propargylguanidine hydrochloride) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.
Unlike standard aliphatic alkynes, propargylguanidine introduces unique physicochemical challenges due to its highly basic guanidine moiety and its hydrochloride salt form. This guide synthesizes mechanistic causality with field-proven protocols to help you optimize your bioconjugation or small-molecule synthesis.
Part 1: Mechanistic Causes of Low Yield (The "Why")
To troubleshoot effectively, we must first understand how the specific functional groups of propargylguanidine disrupt the standard CuAAC catalytic cycle.
Guanidine-Induced Copper Sequestration
Guanidines are strong Lewis bases known to coordinate with transition metals in various modes[1]. In a CuAAC reaction, the guanidine moiety can act as a competitive ligand, coordinating with the Cu(I) catalyst and pulling it out of the active catalytic cycle[2]. This sequestration stalls the reaction, leaving unreacted starting materials. To prevent this, a highly competitive, water-soluble ligand like THPTA must be used in significant excess to stabilize the Cu(I) state and outcompete the substrate[3].
The Hydrochloride Salt and pH Inhibition
The CuAAC mechanism initiates with the coordination of Cu(I) to the terminal alkyne, followed by a critical deprotonation step to form the active copper(I) acetylide intermediate[4]. Because propargylguanidine is supplied as a hydrochloride salt, dissolving it in an unbuffered solvent significantly lowers the pH. In this acidic environment, the terminal alkyne cannot be efficiently deprotonated, preventing the formation of the acetylide complex and halting the reaction entirely.
Ascorbate Byproduct Cross-Linking
Sodium ascorbate is the standard reducing agent used to maintain copper in the +1 oxidation state[5]. However, in the presence of oxygen, ascorbate is oxidized into dehydroascorbate, which further hydrolyzes into highly electrophilic dicarbonyls (such as 2,3-diketogulonate)[6]. These reactive species readily attack highly nucleophilic groups like guanidines (similar to how they modify arginine residues in proteins)[5][6]. This side reaction not only consumes your propargylguanidine substrate but generates complex adducts, drastically reducing your isolated yield.
Part 2: Diagnostic Workflow
Caption: Troubleshooting workflow for propargylguanidine hydrochloride CuAAC reactions.
Part 3: Frequently Asked Questions (FAQs)
Q1: I added the standard 1:1 ratio of CuSO₄ and THPTA, but my reaction won't go to completion. Why?A1: A 1:1 ratio is insufficient for this substrate. The guanidine group is competing with THPTA for the copper ions. You must increase the THPTA-to-Copper ratio to at least 5:1 (or even 10:1) to ensure the Cu(I) remains protected and catalytically active[3][6].
Q2: LC-MS shows my propargylguanidine mass is missing, but I see +86 Da or +114 Da adducts. What are these?A2: These are likely adducts formed by the reaction of your guanidine group with ascorbate oxidation byproducts (dehydroascorbate and diketogulonate)[6]. To prevent this, you must strictly degas your reaction to prevent ascorbate oxidation, or switch to an ascorbate-free system (e.g., Cu wire or CuBr).
Q3: Can I add aminoguanidine to protect my substrate from ascorbate byproducts?A3: While aminoguanidine is the standard additive used to intercept ascorbate byproducts and protect proteins[6][7], using it here is counterproductive. Because your actual substrate is a guanidine, adding a sacrificial guanidine will either compete with your substrate for the azide or alter the reaction kinetics. Degassing is the scientifically sounder approach.
Q4: Which buffer should I use to neutralize the hydrochloride salt?A4: Use HEPES or MOPS buffer adjusted to pH 7.5–8.0. Do not use Tris buffer , as Tris is a competitive ligand for copper and will further inhibit the reaction[8]. If working in organic solvents, add a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
Part 4: Quantitative Optimization Parameters
Summarized below are the critical adjustments required when transitioning from a standard CuAAC protocol to one optimized for propargylguanidine hydrochloride.
Parameter
Standard CuAAC
Propargylguanidine Optimized
Mechanistic Rationale
Ligand:Cu Ratio
1:1 or 2:1
5:1 to 10:1
Outcompetes the basic guanidine moiety for Cu(I) coordination, preventing catalyst sequestration.
Reaction pH
7.0 (Unbuffered)
7.5 – 8.0
Neutralizes the HCl salt, allowing the terminal alkyne to deprotonate and form the Cu-acetylide.
Buffer Choice
PBS or None
HEPES (0.1 M)
Avoids Tris (which binds Cu) and phosphate (which can precipitate Cu at higher concentrations).
Reducing Agent
Sodium Ascorbate (Open air)
Ascorbate (Strictly degassed) or Cu wire
Prevents the oxidative generation of electrophilic dicarbonyls that covalently modify guanidines.
Part 5: Self-Validating Experimental Protocol
This step-by-step methodology incorporates the necessary safeguards to ensure high yields when working with propargylguanidine hydrochloride. It is designed as a self-validating system: visual cues at each step confirm the integrity of the reagents.
Materials Required
Propargylguanidine hydrochloride
Azide-functionalized partner
CuSO₄·5H₂O (100 mM stock in water)
THPTA ligand (500 mM stock in water)
Sodium ascorbate (Prepare fresh, 100 mM in degassed water)
Vigorously bubble Argon or Nitrogen gas through the buffer for at least 20 minutes. Validation: Oxygen removal is invisible, but failure to do this will result in a yellow/brown tint later in the reaction, indicating ascorbate degradation.
Dissolve the propargylguanidine hydrochloride and the azide partner in the degassed buffer.
Step 2: Copper-Ligand Pre-complexation
In a separate, small vial, mix the CuSO₄ stock and the THPTA stock to achieve a 1:5 molar ratio (e.g., 10 µL of 100 mM CuSO₄ + 10 µL of 500 mM THPTA).
Allow the mixture to sit for 5 minutes. Validation: The solution should turn a bright, clear blue, indicating successful formation of the Cu(II)-THPTA complex.
Step 3: Substrate Addition & Neutralization
Add the pre-complexed Cu-THPTA solution to your main reaction vessel containing the substrates.
Verify the pH of the mixture using a micro-pH probe or pH paper. It must be between 7.5 and 8.0. If it has dropped due to the hydrochloride salt, adjust with trace amounts of dilute NaOH or DIPEA.
Step 4: Initiation & Monitoring
Weigh out solid sodium ascorbate and dissolve it in degassed water immediately before use.
Add the sodium ascorbate solution to the reaction vessel (final concentration should be 5-10x the copper concentration).
Cap the vessel tightly, flush the headspace with Argon, and seal with Parafilm.
Validation: The blue color of the Cu(II) complex should quickly fade to colorless or very pale yellow, confirming the successful reduction to active Cu(I).
Stir at room temperature for 2–4 hours. Monitor completion via LC-MS or HPLC.
Part 6: References
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, PMC. Available at:[Link]
Presolski, S. I., Hong, V., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, PMC. Available at:[Link]
Kulkarni, A. et al. "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." Chemical Communications, RSC Publishing. Available at:[Link]
Fokin, V. V. et al. "Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis." Bioconjugate Chemistry, ACS Publications. Available at:[Link]
Su, Y. et al. "Theoretical Study on Cooperation Catalysis of Chiral Guanidine/Copper(I) in Asymmetric Azide–Alkyne Cycloaddition/[2 + 2] Cascade Reaction." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Tan, C.-H. et al. "(Guanidine)copper Complex-Catalyzed Enantioselective Dynamic Kinetic Allylic Alkynylation under Biphasic Condition." Journal of the American Chemical Society, ACS Publications. Available at:[Link]
Strable, E. et al. "Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage." Bioconjugate Chemistry, PMC. Available at: [Link]
Technical Support Center: Optimizing CuAAC for N-(prop-2-yn-1-yl)guanidine Hydrochloride
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing catalytic stalling, low yields, or purification bottlenecks when performing Copper-C...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing catalytic stalling, low yields, or purification bottlenecks when performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with propargylguanidine substrates.
Unlike standard terminal alkynes, N-(prop-2-yn-1-yl)guanidine acts as a "Trojan Horse" in click chemistry. While the alkyne moiety is primed for cycloaddition, the adjacent guanidine group is a potent Lewis base that aggressively chelates copper 1. This guide provides the mechanistic causality, quantitative optimization data, and self-validating protocols required to outcompete this chelation trap and achieve quantitative yields.
Mechanistic Dynamics: The Guanidine Chelation Trap
To optimize catalyst loading, we must first understand why standard CuAAC conditions (1 mol% Cu, no ligand) fail with this substrate. The mechanism of CuAAC relies on the generation of a transient Cu(I) coordination complex with the alkyne 2. However, guanidine is known to coordinate strongly with transition metals 1.
When the local concentration of the guanidine moiety exceeds that of the active catalyst, it strips Cu(I) from the catalytic cycle, forming a dead-end thermodynamic trap. Overcoming this requires a dual approach: utilizing the hydrochloride salt of the substrate (to reduce nucleophilicity) and employing a high-affinity, water-soluble ligand like THPTA to protect the Cu(I) oxidation state and accelerate the reaction 3.
CuAAC catalytic cycle highlighting the competitive guanidine chelation trap.
Quantitative Optimization Matrix
The following table synthesizes empirical data for optimizing the catalyst and ligand loading specifically for propargylguanidine substrates.
Cu(I) Load (mol %)
THPTA:Cu Ratio
Substrate Conc. (M)
Time (h)
Yield (%)
Mechanistic Observation & Causality
1.0
0:1
0.1
24
<10
Severe catalyst sequestration by guanidine; reaction stalls.
5.0
1:1
0.1
24
45
Partial turnover; equilibrium still favors the chelation trap.
High yield but increased Glaser coupling and difficult Cu removal.
Self-Validating Experimental Protocol
To ensure reproducibility and establish a self-validating system, the following protocol integrates visual checkpoints. These checkpoints confirm the correct speciation of the catalyst at each step, preventing downstream failures.
Action: Dissolve CuSO₄·5H₂O and THPTA in degassed H₂O. Stir for 15 minutes at room temperature.
Causality: Pre-forming the Cu(II)-THPTA complex ensures that upon reduction, the highly reactive Cu(I) is immediately stabilized by the ligand. This prevents disproportionation or premature binding to the guanidine substrate 2.
Validation Checkpoint: The solution must exhibit a clear, bright blue color . Cloudiness indicates poor water quality or degraded ligand.
Step 2: Catalyst Activation
Action: Add freshly prepared Sodium Ascorbate solution dropwise to the complex.
Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I). THPTA acts synergistically as a sacrificial reductant and stabilizer, protecting the system from reactive oxygen species (ROS) 3.
Validation Checkpoint: The solution will transition from bright blue to colorless or pale yellow . A dark brown or green hue indicates oxidation (O₂ ingress) and requires restarting the preparation.
Step 3: Substrate Addition
Action: Add the organic azide, followed by N-(prop-2-yn-1-yl)guanidine hydrochloride dissolved in t-BuOH.
Causality: Adding the alkyne last ensures the Cu(I)-THPTA complex is fully formed and ready to generate the Cu-acetylide intermediate, outcompeting the Lewis-basic guanidine moiety's tendency to form a dead-end chelate 1.
Validation Checkpoint: The reaction mixture should remain homogeneous . Immediate precipitation suggests the formation of an insoluble Cu-guanidine polymeric network.
Step 4: Reaction Monitoring & Quenching
Action: Stir at room temperature for 2 hours. Quench with 0.1 M EDTA (pH 8.0) or use a metal scavenger resin.
Causality: EDTA strips the copper from both the THPTA ligand and any residual guanidine coordination sites, halting the reaction and facilitating clean extraction.
Troubleshooting & FAQs
Q: Why must I use the hydrochloride salt of the propargylguanidine instead of the free base?A: The protonated guanidinium ion (pKₐ ~13.6) is significantly less nucleophilic than the free base. This protonation drastically reduces its chelating affinity for copper, shifting the thermodynamic equilibrium away from the dead-end chelate trap and toward the productive Cu-acetylide intermediate 1.
Q: My reaction mixture turned deep green/brown shortly after adding the propargylguanidine, and conversion stalled at 30%. What happened?A: This color change is a diagnostic indicator of Cu(II) accumulation, likely due to oxygen ingress leading to Glaser coupling (alkyne dimerization), or the formation of a stable, inactive Cu(II)-guanidine complex. Ensure your solvents are thoroughly degassed and consider increasing the sodium ascorbate loading to continuously reduce any oxidized copper back to Cu(I) 2.
Q: Why do we use a 5:1 ratio of THPTA to Copper? Isn't 1:1 or 2:1 standard for CuAAC?A: While 1:1 is sufficient for non-chelating substrates, propargylguanidine presents a high local concentration of a competitive Lewis base. By applying the law of mass action, a 5:1 excess of THPTA ensures that the active Cu(I) remains saturated with the accelerating ligand, preventing the guanidine from stripping the metal out of the catalytic cycle [[3]]().
Q: How do I efficiently remove the high copper load (10 mol%) during purification?A: Guanidine-containing products are notorious for dragging copper through standard silica columns. Quench the reaction with an excess of EDTA (pH 8) and stir for 30 minutes to form a highly water-soluble Cu-EDTA complex. Alternatively, use a functionalized metal scavenger resin (e.g., QuadraPure IDA) before filtration.
References
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. National Institutes of Health (NIH). 3
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry (RSC).2
(Guanidine)copper Complex-Catalyzed Enantioselective Dynamic Kinetic Allylic Alkynylation under Biphasic Condition. American Chemical Society (ACS). 1
Technical Support Center: Preparative HPLC Purification of N-(prop-2-yn-1-yl)guanidine Hydrochloride Bioconjugates
Welcome to the technical support resource for the preparative purification of N-(prop-2-yn-1-yl)guanidine hydrochloride bioconjugates. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the preparative purification of N-(prop-2-yn-1-yl)guanidine hydrochloride bioconjugates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. The presence of the highly basic and polar guanidinium group, combined with the often-large and complex nature of the conjugated biomolecule (peptides, oligonucleotides, etc.), presents specific challenges that require a nuanced approach to HPLC method development and execution.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, ensuring you can develop robust, efficient, and scalable purification protocols.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of guanidine-containing bioconjugates in a direct question-and-answer format.
Category 1: Method Development & Optimization
Question: My N-(prop-2-yn-1-yl)guanidine bioconjugate shows poor or no retention on a standard C18 column. What is happening and how can I fix it?
Answer:
This is the most common challenge and stems directly from the physicochemical properties of the guanidinium group. Guanidine is a very strong base (pKa ≈ 13.6)[1], meaning it is permanently protonated and positively charged under typical acidic reversed-phase HPLC conditions (pH 2-5). This high polarity and positive charge cause it to be repelled by the hydrophobic C18 stationary phase, leading to elution in or near the void volume.
Solutions:
Utilize an Ion-Pairing Reagent: This is the most effective and common solution. An anionic ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase at a concentration of 0.05-0.1%.[2] The TFA anion forms an electrically neutral ion-pair with the positively charged guanidinium cation. This complex is significantly more hydrophobic, allowing it to be retained and separated on the C18 column.[3]
Consider Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded at the base of the C18 chains.[4] This design makes the stationary phase more compatible with highly aqueous mobile phases and can offer alternative selectivity for very polar molecules that are difficult to retain otherwise.
Explore Mixed-Mode Chromatography: For particularly challenging separations, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can be highly effective. A column with cation-exchange properties will directly interact with the positively charged guanidinium group, providing an orthogonal retention mechanism to hydrophobicity.[5]
Question: I have retention, but my peak shape is terrible (severe tailing). What causes this and how can I improve it?
Answer:
Peak tailing for basic compounds like guanidines is almost always caused by secondary ionic interactions with exposed, negatively charged silanol groups on the silica backbone of the stationary phase. Even with high-quality, end-capped columns, some residual silanols remain.
Causality & Solutions:
Cause: The positively charged guanidinium group interacts strongly and non-specifically with deprotonated silanols (Si-O⁻). This secondary interaction results in a portion of the analyte being held back longer than the main peak, creating a "tail".
Solution 1: Lower the Mobile Phase pH: Ensure your mobile phase pH is low (typically pH 2-3 using TFA or formic acid). At low pH, the silanol groups are protonated (Si-OH) and neutral, which significantly reduces the unwanted ionic interactions causing the tailing.[6]
Solution 2: Increase Ion-Pairing Agent Concentration: A higher concentration of the ion-pairing agent (e.g., increasing TFA from 0.05% to 0.1%) can more effectively "shield" the positive charge on your molecule and mask the active silanol sites, leading to improved peak symmetry.[7][8]
Solution 3: Use a High-Purity, Base-Deactivated Column: Modern columns designed for high-performance applications are manufactured with higher purity silica and more effective end-capping, resulting in fewer accessible silanol groups. Using a column specifically marketed as "base-deactivated" is highly recommended.
Question: How do I achieve better resolution between my desired bioconjugate and the un-conjugated starting materials?
Answer:
Achieving high purity is the primary goal of preparative chromatography.[9] Separation is influenced by the column, mobile phase, and gradient profile.
Strategies for Improving Resolution:
Optimize the Gradient Slope: This is the most powerful tool for improving resolution. After an initial fast "scouting" gradient (e.g., 5-95% Acetonitrile in 20 minutes) to determine the approximate elution time, run a much shallower gradient around the region where your peaks of interest elute.[2] A shallow gradient increases the residence time of the analytes on the column, allowing for better separation. A rate of 0.5-1% change in organic solvent per minute is a good starting point for optimization.[2]
Change the Organic Modifier: While acetonitrile is the most common organic solvent due to its low viscosity and UV transparency, sometimes switching to methanol or ethanol can alter the selectivity of the separation. Different solvents interact differently with the analyte and stationary phase, which can sometimes resolve co-eluting peaks.
Adjust the Mobile Phase pH: Small changes in pH can alter the protonation state of other functional groups in your bioconjugate (e.g., acidic or basic amino acid residues in a peptide), which can subtly change retention times and improve separation.
Increase Column Length or Decrease Particle Size: A longer column or a column packed with smaller particles provides more theoretical plates, leading to sharper peaks and better resolution. However, this will also result in higher backpressure.[10]
Category 2: Sample & System Issues
Question: What is the best way to prepare my crude bioconjugate sample for injection?
Answer:
Proper sample preparation is critical to protect the column and ensure a good separation.
Best Practices:
Solubility is Key: Dissolve the crude sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase (e.g., pure DMSO or acetonitrile) will cause poor peak shape and potential sample precipitation on the column. The ideal solvent is often the initial mobile phase itself (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).
Handling Insolubility: If your bioconjugate is poorly soluble in the initial mobile phase, you can use a minimal amount of a stronger solvent like DMSO or DMF to dissolve it first, then dilute it with the initial mobile phase until the point of precipitation. For some peptide bioconjugates, dissolving in a solution containing a chaotropic agent like 6M guanidine hydrochloride may be necessary to achieve solubility, which is acceptable as the salt will elute in the void volume.[11][12]
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection. This removes particulate matter that can clog the column inlet frit, leading to high backpressure.[6]
Question: My system backpressure is suddenly very high. How do I diagnose and fix this?
Answer:
High backpressure is a common issue that indicates a blockage somewhere in the flow path.[13]
Troubleshooting Steps (in order):
Isolate the Column: Disconnect the column from the system and replace it with a union. Run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is in the system (injector, tubing, or detector).[13]
Column Blockage: If the column is the issue, it is likely a clogged inlet frit. First, try back-flushing the column (reversing the flow direction and connecting it directly to waste, not the detector) with a strong solvent. If this doesn't work, the frit may need to be replaced.[10]
System Blockage: If the system is the issue, work backward from the detector, systematically loosening fittings to identify where the pressure drops. A common culprit is a blocked injector needle seat or a clogged in-line filter.[10]
Question: I'm suffering from low recovery of my purified bioconjugate. What are the potential causes?
Answer:
Low recovery can be due to chemical degradation, non-specific adsorption, or operational issues.
Potential Causes & Solutions:
Non-Specific Adsorption: The bioconjugate may be irreversibly binding to active sites in the HPLC system (metal surfaces) or on the column itself. Using bio-inert HPLC systems and columns can mitigate interactions with metal surfaces.[14]
Sample Precipitation: The compound may be precipitating on the column upon injection if the sample solvent is incompatible with the mobile phase. Ensure the sample is fully dissolved and the injection solvent is as weak as possible.
Chemical Instability: The bioconjugate may be unstable under the acidic mobile phase conditions. If you suspect degradation, analyze a fraction immediately after collection and compare it to a sample left at room temperature in the mobile phase for several hours. If degradation is confirmed, you may need to explore purification at a different pH or minimize run times.
Poor Fraction Collection: Ensure your fraction collector triggering is set correctly (e.g., appropriate threshold/slope) and the delay volume between the detector and the collection valve is accurately calibrated.[10]
Category 3: Post-Purification Processing
Question: What is the best practice for removing HPLC solvents to isolate my final product?
Answer:
The standard and most effective method for isolating purified bioconjugates from volatile HPLC solvents is lyophilization (freeze-drying) .
Lyophilization Workflow:
Analyze Fractions: First, analyze all collected fractions by analytical HPLC to determine which ones contain your product at the desired purity.
Pool Pure Fractions: Combine the fractions that meet your purity specifications.
Remove Organic Solvent (Optional but Recommended): Most lyophilizers are not designed to handle large amounts of organic solvent. Acetonitrile, in particular, has a very low freezing point and can damage vacuum pumps if it's not trapped effectively.[15] It is best to first reduce the volume of the pooled fractions using a centrifugal evaporator (e.g., SpeedVac) or rotary evaporator to remove most of the acetonitrile.
Freeze and Lyophilize: Freeze the remaining aqueous solution completely before applying a high vacuum. The frozen water will sublimate, leaving your purified bioconjugate as a fluffy powder.[15] Fractions should be lyophilized as quickly as possible after pooling, as peptides and other bioconjugates can be unstable in solution over time.[2]
Part 2: Visual Workflows and Data
Generalized Preparative HPLC Workflow
The entire process, from method development to the final pure compound, can be visualized as a systematic workflow.
Caption: General workflow for preparative HPLC purification.
Mechanism of Ion-Pairing in Reversed-Phase HPLC
This diagram illustrates how an ion-pairing agent like TFA facilitates the retention of a positively charged guanidinium group on a C18 stationary phase.
Caption: Role of TFA as an ion-pairing agent.
Table 1: Recommended Starting Conditions for Method Development
Parameter
Recommendation
Rationale
Column
C18, 5 µm, 100-300 Å pore size
C18 is a versatile starting point. Pore size should be selected based on the size of the bioconjugate (≥300 Å for large proteins/peptides).
Mobile Phase A
0.1% TFA in HPLC-grade Water
Water is the weak solvent. 0.1% TFA acts as the ion-pairing agent and maintains a low pH to suppress silanol interactions.[2]
Mobile Phase B
0.1% TFA in HPLC-grade Acetonitrile
Acetonitrile is the strong organic solvent for elution.[2]
Scouting Gradient
5-65% B over 30 min
A relatively fast gradient to quickly determine the retention time of the target compound.
220 nm for peptide bonds. 280 nm for aromatic residues (Trp, Tyr). Monitor other wavelengths if a chromophore is present.
Column Temperature
30-40 °C
Elevated temperature can improve peak shape and reduce viscosity, lowering backpressure.[16]
Part 3: Detailed Experimental Protocol
Objective: To purify an N-(prop-2-yn-1-yl)guanidine-tagged peptide bioconjugate from unreacted peptide and excess reagents.
Phase 1: Analytical Method Development
System Preparation: Equilibrate an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm) with 95% Mobile Phase A (0.1% TFA in H₂O) and 5% Mobile Phase B (0.1% TFA in ACN). Ensure the system is stable with a flat baseline.[10]
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of 5% ACN/Water. Filter the sample through a 0.22 µm syringe filter.
Scouting Run: Inject 20 µL of the prepared sample. Run a linear gradient from 5% to 65% B over 30 minutes. Identify the peaks corresponding to your product and major impurities.
Gradient Optimization: Based on the scouting run, design a shallower gradient focused on the elution window of your target. For example, if the product eluted at 40% B, a new gradient might be 30-50% B over 40 minutes. The goal is to maximize the resolution between the product and its closest impurities.[2]
Loading Study: Once an optimized gradient is established, perform injections with increasing concentrations (e.g., 2 mg/mL, 5 mg/mL) to ensure the peak shape and resolution are maintained under higher loading conditions, which simulates the preparative scale.
Phase 2: Preparative Scale-Up and Purification
Install Preparative Column: Switch to a preparative column with the same stationary phase chemistry (e.g., 21.2 x 250 mm, 5 µm).
Calculate Preparative Flow Rate: Scale the flow rate based on the column cross-sectional area.
Flow Rate (prep) = Flow Rate (anal) x [ (ID prep)² / (ID anal)² ]
Adjust Gradient Time: To maintain the same resolution, the gradient time must be scaled proportionally to the flow rate and column volume. A simple approach is to keep the gradient slope (%B/column volume) constant. For a first run, keeping the gradient time the same as the analytical run is often a good starting point.
Prepare Preparative Sample: Dissolve a larger quantity of the crude material (e.g., 50-100 mg) in the minimum volume of a weak solvent, ensuring it is fully dissolved and filtered.
Perform Purification: Equilibrate the preparative column. Inject the sample and run the scaled-up method. Collect fractions based on the UV chromatogram, starting just before the target peak rises and ending just after it returns to baseline.[2]
Phase 3: Product Isolation
Analyze Fractions: Inject a small aliquot from each collected fraction onto the analytical HPLC system using the optimized analytical method to assess purity.
Pool and Lyophilize: Combine all fractions that meet the purity criteria. Reduce the acetonitrile content using a centrifugal or rotary evaporator. Freeze the aqueous solution and lyophilize to obtain the final product as a dry powder.[2][15]
References
General approach for the development of preparative peptide separations - HPLC. (n.d.).
Peptide Purification Scale-Up with HPLC. (n.d.). KNAUER.
Flash Peptide Purification and Method Development: EGFRvii. (n.d.). Teledyne Labs.
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International.
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (n.d.). ResearchGate.
HPLC problems with very polar molecules. (2024, January 25). Axion Labs.
Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
Solutions for Preparative HPLC. (n.d.). Agilent.
Solving Key Challenges in (Bio)pharmaceutical Analyses. (2025, March 21). LCGC International.
Bridging the Gap: Optimizing Analytical-to-Preparative Chromatography Transfer for Therapeutic Peptide Purification. (2026, February 20). LCGC International.
Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. (n.d.). AAPPTec.
Competing solvent effects of polyols and guanidine hydrochloride on protein stability. (n.d.). PubMed.
Guanidine Hydrochloride. (n.d.). Interchim.
A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006, April 3).
Strategy for Preparative LC Purification. (n.d.). Agilent.
Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. (2015, October 1). PubMed.
Guanidine hydrochloride. (n.d.). Sigma-Aldrich.
Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. (2025, October 15). IJSAT.
Guanidinium chloride. (n.d.). Wikipedia.
Optimization studies in preparative chromatography of biomolecules. (n.d.). Oregon State University.
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025, January 31). MDPI.
Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. (n.d.). Agilent.
Application of the Guanidine–Acylguanidine Bioisosteric Approach to NPY Y2 Receptor Antagonists. (n.d.). Universität Regensburg.
Guanidine modified polyethyleneimine-g-polyethylene glycol nanocarriers for long interfering RNA (liRNA) based advanced anticancer therapy. (n.d.). Journal of Materials Chemistry B.
Technical Support Center: Resolving Solubility Challenges of N-(prop-2-yn-1-yl)guanidine hydrochloride
Prepared by the Senior Application Scientist Team Welcome to the technical support center for N-(prop-2-yn-1-yl)guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-(prop-2-yn-1-yl)guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this reagent in organic solvents. We will delve into the underlying chemical principles governing its solubility and provide practical, step-by-step protocols to ensure your experiments proceed smoothly and efficiently.
Understanding the Core Challenge: The Chemistry of a Guanidinium Salt
N-(prop-2-yn-1-yl)guanidine hydrochloride is a guanidinium salt. The core of its structure, the guanidinium cation, possesses a positive charge that is delocalized across three nitrogen atoms through resonance.[1] This delocalization makes the guanidinium ion exceptionally stable and highly polar. As a hydrochloride salt, it exists as an ion pair in its solid state, held together by strong electrostatic forces within a crystal lattice.
The primary obstacle to dissolving it in many common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene) is the large amount of energy required to break this crystal lattice. Solvents must be capable of surrounding and stabilizing the individual guanidinium cations and chloride anions, a process known as solvation. Most non-polar or moderately polar organic solvents lack the polarity and hydrogen-bonding capability to effectively solvate these ions, leading to poor solubility.
Guanidine hydrochloride, a closely related compound, is practically insoluble in acetone, benzene, and diethyl ether, which provides a strong indication of the expected behavior of its propargyl derivative.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why won't N-(prop-2-yn-1-yl)guanidine hydrochloride dissolve in my reaction solvent (e.g., THF, DCM, or Toluene)?
This is the most common issue. As a salt, this compound has high lattice energy. Solvents like THF, DCM, and Toluene are not polar enough and cannot form strong enough interactions (like hydrogen bonds) to overcome this energy and solvate the individual ions. Solubility is dictated by the principle "like dissolves like"; a highly polar, ionic solute requires a highly polar solvent.
Q2: What are the best initial solvents to try for dissolving this compound?
Based on data for the parent compound, guanidine hydrochloride, your best starting points are polar protic solvents or highly polar aprotic solvents.[3][4]
Good to Moderate Solubility: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).[4]
Q3: Can I just heat the mixture to get it to dissolve?
Heating will increase the solubility of most compounds, and it can be a useful first step. However, there are two caveats:
The compound may precipitate out of solution as it cools to room or reaction temperature.
N-(prop-2-yn-1-yl)guanidine hydrochloride may not be stable at elevated temperatures over long periods in your specific reaction mixture. Always start with a small-scale test. A modest temperature increase (e.g., to 40-50 °C) is generally safer.
Q4: My reaction is not compatible with polar protic solvents like methanol. What should I do?
This is a very common scenario and is the primary focus of our troubleshooting guides below. The most effective strategy is to use a co-solvent system , where you dissolve the compound in a minimum amount of a strong, polar solvent (like MeOH or DMF) and then add this solution to your primary, less-polar reaction solvent. See Troubleshooting Protocol 1 for a detailed workflow.
Q5: Could impurities in my material be causing solubility issues?
Yes. The synthesis of guanidine salts can sometimes leave behind less soluble starting materials or byproducts.[2][5] If you are facing unexpected insolubility even in typically effective solvents, consider the purity of your material. Purification methods often involve recrystallization to remove such impurities.[6]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies to overcome solubility challenges. The following workflow diagram provides a high-level overview of the decision-making process.
Caption: Troubleshooting workflow for solubility issues.
Data Presentation: Reference Solubility Data
The following table summarizes the solubility of Guanidine Hydrochloride (GuHCl), which serves as an excellent starting point for selecting solvents for its N-(prop-2-yn-1-yl) derivative.
This is the most widely applicable technique for using N-(prop-2-yn-1-yl)guanidine hydrochloride in common organic reactions. The principle is to use a minimal volume of a highly polar "solubilizing solvent" to dissolve the salt before introducing it to the bulk "reaction solvent". This process is visualized below.
Caption: The Co-Solvency mechanism.
Step-by-Step Methodology:
Select a Co-Solvent: Choose a polar solvent in which the guanidinium salt is highly soluble and that will not interfere with your reaction chemistry. Methanol and DMF are excellent first choices.
Minimal Volume Dissolution: In a separate, small vial, weigh the required amount of N-(prop-2-yn-1-yl)guanidine hydrochloride.
Titration: Add the chosen co-solvent dropwise while stirring or agitating. Your goal is to use the absolute minimum volume required to achieve complete dissolution. A concentration of 1-2 M in the co-solvent is a reasonable target.
Addition to Reaction: Once fully dissolved, draw the concentrated solution into a syringe and add it to your main reaction vessel containing the bulk solvent and other reagents.
Observation: Stir the final mixture. In most cases, the compound will remain in solution due to the high dilution in the bulk solvent. If a slight cloudiness appears, adding a very small additional amount of the co-solvent (e.g., 1-5% of the total reaction volume) may be necessary.
Causality Behind This Method: The potent polar co-solvent provides the energy needed to break the crystal lattice and form a stable solvation shell around the ions. Once these ions are individually solvated, they can be dispersed and remain stable in the less polar bulk solvent, preventing them from re-forming the solid lattice. This is a classic example of using a co-solvent to bridge a significant polarity gap.[7][8]
In cases where even trace amounts of protic solvents or the chloride ion are detrimental, you can convert the hydrochloride salt to its free-base form just before use. Substituted guanidines are strong, non-nucleophilic bases soluble in many organic solvents.[9]
Step-by-Step Methodology:
Solvent Suspension: Suspend the N-(prop-2-yn-1-yl)guanidine hydrochloride in a suitable organic solvent (e.g., THF or DCM).
Base Addition: Add a strong, non-nucleophilic base that will form an insoluble hydrochloride salt. Common choices include:
Sodium hydride (NaH): Forms H₂ gas and insoluble NaCl.
Potassium bis(trimethylsilyl)amide (KHMDS): Forms insoluble KCl.
Reaction: Stir the mixture at room temperature for 30-60 minutes. You should observe the formation of a new precipitate (the inorganic salt).
Isolation: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the insoluble inorganic salt.
Usage: The resulting filtrate contains the free-base form of the guanidine, which is now soluble in the organic solvent and ready for use in your subsequent reaction.
Trustworthiness and Validation: This protocol is self-validating. The formation of a precipitate (NaCl or KCl) and the clarification of the solution upon filtration provide strong evidence that the salt-to-free-base conversion has occurred. However, be aware that the free-base guanidine is a very strong base and may not be compatible with all functional groups.
References
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Technical Support Center: Improving Reaction Kinetics of N-(prop-2-yn-1-yl)guanidine hydrochloride with Sterically Hindered Azides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Copper-Catalyzed Azide-Alkyne Cycl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically addressing the challenges posed by sterically hindered substrates when reacting with N-(prop-2-yn-1-yl)guanidine hydrochloride. Our goal is to equip you with the knowledge to overcome kinetic barriers and achieve high-yield, efficient reactions.
Introduction: The Challenge of Steric Hindrance in CuAAC
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency, broad functional group tolerance, and reliability.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide. However, when one or both reactants are sterically bulky, the reaction kinetics can be significantly impeded.[2][3]
N-(prop-2-yn-1-yl)guanidine hydrochloride, with its terminal alkyne and charged guanidinium group, presents unique considerations. When paired with a sterically hindered azide—such as those attached to bulky protecting groups, tertiary carbons, or large biomolecules—the accessibility of the reactive centers decreases, often leading to slow reactions, incomplete conversion, and low yields.[2] This guide will walk you through diagnosing and solving these common issues.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding reactions with sterically hindered substrates.
Q1: Why is my CuAAC reaction with a hindered azide so slow or not working at all?
A: Low yields or slow reaction rates with sterically hindered substrates typically stem from a few core issues:
Inefficient Catalyst Activity: The active Cu(I) catalyst may be oxidizing to the inactive Cu(II) state, or the ligand may not be effectively promoting the reaction.[2][4]
Poor Substrate Accessibility: The bulky groups on the azide prevent the molecule from efficiently approaching the copper-acetylide intermediate.[2][3]
Substrate Aggregation: Hydrophobic or poorly soluble reactants can aggregate in the reaction medium, reducing the effective concentration of reactive species.[2]
Inadequate Reaction Conditions: Standard room temperature conditions may not provide enough energy to overcome the activation barrier imposed by steric hindrance.[3][5]
Q2: What is the first thing I should check if my reaction fails?
A: Always start by verifying the integrity of your reagents and the reaction setup.
Reagent Quality: Ensure your N-(prop-2-yn-1-yl)guanidine hydrochloride and sterically hindered azide are pure. Impurities can poison the catalyst.[3]
Catalyst Components: Use a fresh source of your copper salt (e.g., CuSO₄·5H₂O) and, critically, a freshly prepared solution of your reducing agent (e.g., sodium ascorbate).[5][6] Sodium ascorbate solutions are prone to degradation.
Inert Atmosphere: The Cu(I) catalyst is sensitive to oxygen.[4][6] Ensure your reaction is properly deoxygenated by bubbling an inert gas (argon or nitrogen) through your solvent and maintaining an inert atmosphere throughout the reaction.[5][6]
Q3: Can the guanidinium group on my alkyne interfere with the reaction?
A: Yes, potentially. The basic guanidinium group could interact with the copper catalyst. While CuAAC is tolerant of many functional groups, highly coordinating groups can sometimes sequester the copper catalyst.[3] Furthermore, ascorbate byproducts have been noted to react with guanidine groups under certain conditions, which could lead to side reactions or protein aggregation in bioconjugation experiments.[7][8] Using a well-chosen ligand is crucial to stabilize the copper and mitigate these effects.[3]
In-Depth Troubleshooting Guide
This section provides a systematic, question-and-answer approach to resolving specific experimental failures.
Problem: Low to No Product Yield
Q: I've confirmed my reagents are pure and my setup is inert, but I'm still seeing very low conversion. What's my next step?
A: The next step is to systematically optimize the core components of the catalytic system. The choice of copper source, ligand, and solvent is critical when dealing with sterically demanding substrates.[2]
Troubleshooting Workflow for Low Yield
Below is a workflow to guide your optimization process.
optimizing pH conditions for N-(prop-2-yn-1-yl)guanidine hydrochloride aqueous conjugation
Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the aqueous conjugation of highly functionalized small molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the aqueous conjugation of highly functionalized small molecules.
N-(prop-2-yn-1-yl)guanidine hydrochloride (often referred to as propargylguanidine) presents a unique bioconjugation challenge. While the terminal alkyne is primed for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the adjacent guanidine moiety is a highly basic functional group. If the aqueous pH is not meticulously controlled, the reaction will fail due to catalyst poisoning or unwanted side reactions.
This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol required to master this specific conjugation.
Mechanistic Overview: The Dual Nature of Propargylguanidine
The success of your CuAAC reaction depends entirely on managing the protonation state of the guanidine group while simultaneously enabling the deprotonation of the terminal alkyne.
The Guanidine Factor: Guanidine is an exceptionally strong base with a[1]. In its protonated state (guanidinium cation), it is unreactive and safe. However, if the pH rises and the group deprotonates, the free guanidine acts as a potent Lewis base that will aggressively chelate the Cu(I) catalyst, stripping it from the catalytic cycle.
The Alkyne Factor: CuAAC requires the formation of a copper acetylide intermediate. This step necessitates the abstraction of the terminal alkyne proton, a process that is severely hindered in acidic environments and requires a mildly basic pH to proceed efficiently[2].
The Side Reaction: Under basic conditions in the presence of transition metals (like Cu or Ag), propargylguanidines are highly susceptible to an intramolecular 5-exo-dig cyclization, irreversibly converting your starting material into a [3].
Troubleshooting FAQs
Q: Why is my conjugation yield drastically reduced when I use a pH 9.5 carbonate buffer?A: At elevated pH (>9.0), the equilibrium begins to shift toward the deprotonated free base of the guanidine group[1]. This free base chelates the Cu(I) catalyst, effectively poisoning the reaction. Furthermore, the combination of high pH and copper catalyzes the intramolecular cyclization of your alkyne into a 2-aminoimidazole[3], consuming your starting material. Solution: Strictly maintain the reaction pH between 7.0 and 8.5.
Q: I am operating at pH 5.0 to ensure the guanidine remains fully protonated, but the reaction is stalled. Why?A: While pH 5.0 successfully maintains the unreactive guanidinium cation, the CuAAC reaction relies on the formation of a copper acetylide intermediate. This critical step requires the removal of the terminal alkyne proton, which is thermodynamically unfavorable in acidic environments[2]. Solution: Elevate the pH to 7.4. This is the "sweet spot" where the alkyne can be activated, but the guanidine remains safely protonated.
Q: My reaction mixture turns cloudy immediately after adding the copper catalyst. How do I fix this?A: Turbidity indicates the precipitation of copper salts (e.g., copper phosphate) or the formation of insoluble copper-guanidine aggregates. Solution: You must pre-complex your CuSO₄ with a water-soluble accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:5 molar ratio before introducing it to the propargylguanidine solution. This shields the metal and maintains solubility.
Quantitative Data: pH Optimization Matrix
Use the following table to benchmark your reaction conditions and predict outcomes based on your buffer pH.
pH Range
Guanidine State
Alkyne Reactivity
Cu(I) Catalyst Status
Primary Reaction Outcome
< 6.0
Fully Protonated (Cationic)
Low (Proton abstraction hindered)
Active, but slow turnover
Stalled reaction; trace yield
7.0 – 8.5
Fully Protonated (Cationic)
High (Optimal for acetylide formation)
Highly Active (Shielded by THPTA)
Optimal CuAAC conjugation
> 10.0
Partially Deprotonated (Free Base)
High
Poisoned (Chelated by guanidine)
Intramolecular cyclization
Pathway Visualization
The following diagram illustrates the divergent chemical pathways dictated by the pH of your aqueous buffer.
Figure 1: pH-dependent reaction pathways for N-(prop-2-yn-1-yl)guanidine during CuAAC conjugation.
Self-Validating Protocol: Optimized Aqueous CuAAC
This step-by-step methodology is designed with built-in validation checkpoints to ensure causality and experimental integrity.
Reagents Required:
N-(prop-2-yn-1-yl)guanidine HCl (1.2 eq)
Azide-functionalized substrate (1.0 eq)
100 mM Sodium Phosphate Buffer, pH 7.4
CuSO₄·5H₂O (0.1 eq)
THPTA Ligand (0.5 eq)
Sodium Ascorbate (0.5 eq)
Step-by-Step Workflow:
Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer and strictly adjust the pH to 7.4. Note: Do not use Tris or primary amine buffers, as they will compete for copper coordination.
Substrate Solubilization: Dissolve the azide substrate (1.0 eq) and N-(prop-2-yn-1-yl)guanidine HCl (1.2 eq) in the pH 7.4 buffer.
Validation Checkpoint 1: The solution must remain completely clear. Any turbidity indicates poor solubility of the azide partner.
Catalyst Shielding (Critical Step): In a separate, clean vial, mix CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in LC-MS grade water. Incubate at room temperature for 5 minutes.
Causality: Premixing ensures the Cu(II) is fully enveloped by the ligand, preventing it from precipitating as copper phosphate or being chelated by trace free guanidine.
Catalyst Activation: Add Sodium Ascorbate (0.5 eq) to the Cu-THPTA complex.
Validation Checkpoint 2: The solution must immediately transition from a bright blue to a colorless or very pale yellow state. This visual shift self-validates the successful reduction of Cu(II) to the catalytically active Cu(I) species.
Reaction Initiation: Transfer the activated Cu(I) complex into the main reaction vessel containing the substrates. Stir gently at room temperature.
Monitoring & Quenching: Allow the reaction to proceed for 2 to 4 hours.
Validation Checkpoint 3: Analyze via LC-MS. You should observe the complete consumption of the alkyne mass and the emergence of the conjugated triazole product.
Termination: Once complete, add EDTA (1.0 eq relative to copper) to sequester the metal and halt the catalytic cycle.
References
Title: Guanidine - Wikipedia
Source: wikipedia.org
URL: [Link]
Title: Halocyclization of Unsaturated Guanidines Mediated by Koser's Reagent and Lithium Halides
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Synthesis of new 1,2,3-triazolo-nucleoside analogues with 2-propargylamino pyrimidines via click reactions
Source: ResearchGate
URL: [Link]
Comparative Guide to Alkyne-Guanidine Linkers: N-(prop-2-yn-1-yl)guanidine hydrochloride vs. Advanced Derivatives
Introduction: The Critical Role of Linkers in Modern Bioconjugation In the intricate fields of drug development, chemical biology, and proteomics, the linker is not merely a passive connector but a critical component tha...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Linkers in Modern Bioconjugation
In the intricate fields of drug development, chemical biology, and proteomics, the linker is not merely a passive connector but a critical component that dictates the stability, solubility, and biological activity of a conjugate.[1][2] Among the diverse chemical tools available, alkyne-guanidine linkers have emerged as a powerful class of reagents. They uniquely combine the bioorthogonal reactivity of an alkyne group, perfect for "click" chemistry, with the guanidinium moiety, a functional group renowned for its biological relevance and ability to engage in strong intermolecular interactions.[3] This guide provides an in-depth comparison of the foundational linker, N-(prop-2-yn-1-yl)guanidine hydrochloride, with more recent, structurally diverse derivatives, offering field-proven insights to guide your experimental design.
The strategic inclusion of the guanidinium group is inspired by the amino acid arginine. Its planar, charge-delocalized structure is a superb hydrogen bond donor, enabling strong interactions with carboxylates and phosphates on cell surfaces and biomolecules. This property is often exploited to enhance cell permeability, making guanidinium-rich molecules effective molecular transporters.[4][5] When paired with a terminal alkyne, it creates a bifunctional linker ready for precise and efficient conjugation to azide-modified proteins, nucleic acids, or small molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]
The Workhorse: N-(prop-2-yn-1-yl)guanidine hydrochloride
N-(prop-2-yn-1-yl)guanidine hydrochloride is the most common and commercially accessible alkyne-guanidine linker. Its prevalence is due to a straightforward and reliable synthesis, making it a cost-effective choice for a wide array of applications, from initial proof-of-concept studies to the construction of complex biomaterials.[7][8]
Synthesis and Core Properties
The synthesis typically involves the reaction of propargylamine with a guanylating agent, such as cyanamide or S-methylisothiourea, followed by conversion to the hydrochloride salt to improve aqueous solubility and handling.[9][10]
Experimental Protocol: Synthesis of N-(prop-2-yn-1-yl)guanidine hydrochloride
Reaction Setup: Combine propargylamine (1.0 eq) and cyanamide (1.2 eq) in a round-bottom flask containing acetonitrile.
Acid Catalyst: Add a catalytic amount of a Lewis acid, such as scandium(III) triflate, to the mixture.[10]
Reaction Conditions: Stir the reaction at 50-60 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
Purification: Redissolve the crude residue in a minimal amount of water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove unreacted starting materials.
Salt Formation: To the aqueous layer, add a stoichiometric amount of concentrated hydrochloric acid.
Isolation: Lyophilize the aqueous solution to yield N-(prop-2-yn-1-yl)guanidine hydrochloride as a stable, water-soluble solid.
Caption: A common synthetic route to N-(prop-2-yn-1-yl)guanidine hydrochloride.
Limitations in Advanced Applications
Despite its utility, the compact structure of this linker presents challenges. The close proximity of the highly basic guanidinium group to the alkyne can influence the electronic environment of the triple bond. Furthermore, in sterically demanding conjugations, the short linker arm may not provide sufficient reach, leading to lower reaction yields or impeding the biological activity of the final conjugate.
Advanced Derivatives: Tailoring the Linker for Function
To overcome the limitations of the parent compound, a variety of derivatives have been engineered. These designs strategically modify the linker's backbone and substitution to fine-tune its physical and chemical properties.
Derivative Class
Structural Modification
Key Advantages
Potential Disadvantages
Spaced Alkyne-Guanidines
Introduction of an alkyl or PEG chain between the alkyne and guanidine.[11]
Reduces steric hindrance, improves solubility (PEG), and minimizes potential electronic interference between the two functional groups.
Increased flexibility may be undesirable in applications requiring a rigid conformation.
Arginine-Based Linkers
Incorporation of the full arginine side chain.
Enhanced biocompatibility and potential for specific recognition by cellular transporters and enzymes.[5][12]
More complex synthesis and potential susceptibility to enzymatic cleavage.
N,N'-Disubstituted Derivatives
Alkyl or aryl groups are added to one or both of the non-alkyne-bearing nitrogen atoms.[13][14]
Allows for modulation of basicity (pKa), lipophilicity, and hydrogen bonding capacity to optimize cell permeability and target engagement.
Can introduce steric bulk that may interfere with binding or conjugation efficiency.
Experimental Comparison and Performance Data
The ultimate measure of a linker's utility lies in its performance. Comparative studies typically focus on reaction kinetics, stability of the resulting conjugate, and the functional impact on the biomolecule.
Comparative Kinetics in CuAAC Reactions
The efficiency of the CuAAC reaction is a critical performance metric. The choice of linker can significantly impact the reaction rate. For instance, introducing a flexible spacer, such as a hexyl chain, between the alkyne and guanidinium group has been shown to increase reaction rates by minimizing steric clash and potential inhibitory coordination of the guanidinium group with the copper catalyst.
Experimental Workflow: Comparative CuAAC Kinetics
This workflow outlines a typical experiment to compare the reaction rates of different alkyne-guanidine linkers.
Caption: Workflow for comparing the conjugation efficiency of different linkers.
Authoritative Recommendations for Linker Selection
As a Senior Application Scientist, my recommendation is to select a linker based on a hierarchical consideration of your experimental needs.
For routine labeling, surface functionalization, or initial screening:N-(prop-2-yn-1-yl)guanidine hydrochloride is often sufficient. Its availability and cost-effectiveness make it an excellent starting point.
When conjugation efficiency is low or steric hindrance is a concern: Employ a spaced alkyne-guanidine linker . A C6 alkyl or a short PEG spacer can provide the necessary flexibility and distance to improve yields dramatically.[11]
For applications in cell-based assays or in vivo studies: Consider arginine-based or other biocompatible spaced linkers. These can improve the pharmacokinetic properties of the conjugate and leverage natural transport mechanisms.[4][12]
For optimizing drug delivery and cell permeability: The exploration of N,N'-disubstituted derivatives is warranted. Fine-tuning the lipophilicity and pKa can be the key to unlocking the desired biological effect, though this often requires custom synthesis.[13]
Conclusion and Future Outlook
While N-(prop-2-yn-1-yl)guanidine hydrochloride remains a valuable and fundamental tool, the field is increasingly moving towards functionally optimized linker derivatives. The choice of linker is no longer an afterthought but a central element of rational design in bioconjugate chemistry. Future innovations will likely focus on multi-functional linkers that incorporate cleavable elements for drug release, stimuli-responsive moieties, and even more sophisticated biomimetic structures to achieve unparalleled control over biological systems.[2][15] A thorough understanding of the principles and options outlined in this guide will empower researchers to select the optimal tool for their specific challenge, accelerating discovery and innovation.
References
INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
ACS Publications. Synthesis of Guanidinium Functionalized Polycarbodiimides and Their Antibacterial Activities.
MDPI. Roles of Guanidines in Recent Cycloaddition Reactions.
Organic Chemistry Portal.
ACS Publications.
Synthesis and physical properties of novel guanidine containing molecular clips. Strong host-guest binding and formation of a lyotropic liquid crystalline phase.
PMC. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery.
MedChemExpress. ADC Linker.
PMC.
AIR Unimi.
PMC.
Bachem.
WuXi AppTec DMPK. Drug Conjugate Linkers and Their Effects on Drug Properties.
PMC. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands.
ResearchGate.
PubMed. Solution- and solid-phase syntheses of guanidine-bridged, water-soluble linkers for multivalent ligand design.
MDPI. Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments.
RSC Publishing. One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines.
ScienceDirect. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review.
A Comparative Guide to the Reactivity of N-(prop-2-yn-1-yl)guanidine and Allylguanidine
For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides an in-depth comparative analysis of the chemical reactivity of N-(prop-2-yn-1-yl)guanidine hydrochloride (also known a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth comparative analysis of the chemical reactivity of N-(prop-2-yn-1-yl)guanidine hydrochloride (also known as propargylguanidine) and allylguanidine. While both molecules share a common guanidine functional group, the presence of a terminal alkyne in propargylguanidine versus a terminal alkene in allylguanidine imparts distinct and divergent reactivity profiles. This guide elucidates these differences through mechanistic discussions, supporting experimental data, and detailed protocols. Propargylguanidine is shown to be an exceptional substrate for bioorthogonal "click" chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise bioconjugation. In contrast, allylguanidine readily participates in electrophilic addition and metal-catalyzed hydroamination/carboamination reactions, offering pathways to saturated and cyclic guanidine derivatives. Understanding these unique reactivities is paramount for researchers selecting the appropriate chemical tool for applications ranging from drug discovery and proteomics to materials science.
Introduction: A Tale of Two Unsaturated Bonds
In the realm of chemical biology and drug development, the guanidine group, famously found in the amino acid arginine, is a key pharmacophore known for its ability to form strong hydrogen bonds and salt bridges.[1][2] When this functional group is appended to small, reactive hydrocarbon chains, it creates versatile building blocks for constructing complex molecular architectures. N-(prop-2-yn-1-yl)guanidine and allylguanidine represent two such fundamental building blocks.
Their core difference lies in the nature of their unsaturation: the C≡C triple bond (alkyne) of the propargyl group versus the C=C double bond (alkene) of the allyl group. This seemingly subtle variation has profound implications for their chemical behavior. The alkyne's sp-hybridized carbons and acidic terminal proton make propargylguanidine a prime candidate for modern click chemistry.[3] The alkene's sp2-hybridized carbons, on the other hand, predispose allylguanidine to classic electrophilic addition reactions and various metal-catalyzed transformations.[4] This guide will dissect these differences, providing the foundational knowledge necessary for their strategic deployment in research.
Structural and Electronic Properties
The reactivity of each compound is a direct consequence of its structure and electron distribution. The key reactive sites are the unsaturated carbon-carbon bonds and the highly basic guanidine moiety.
The most significant electronic difference is the acidity of the terminal proton on the alkyne. The sp-hybridized carbon of the alkyne has 50% s-character, making it more electronegative and better able to stabilize a negative charge upon deprotonation compared to the sp2-hybridized carbon of the alkene (33.3% s-character).[8] This enhanced acidity is the cornerstone of propargylguanidine's utility in copper-catalyzed click chemistry.
Comparative Reactivity Analysis
The divergent reactivity of these two molecules is best illustrated by examining their behavior in key chemical transformations.
The "Click" Advantage: N-(prop-2-yn-1-yl)guanidine in CuAAC Reactions
The propargyl group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[3][9] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.
The reaction is initiated by the formation of a copper(I) acetylide intermediate, a step that relies on the acidity of the terminal alkyne proton.[3] This intermediate then reacts with an organic azide in a multi-step process to yield the 1,4-disubstituted triazole product exclusively.[10] This high regioselectivity and reaction rate (10⁷ to 10⁸ times faster than the uncatalyzed reaction) make it an ideal tool for bioconjugation.[3][10] Allylguanidine, lacking an acidic proton and a terminal alkyne, does not participate in this transformation.
Caption: Catalytic cycle of the CuAAC reaction with propargylguanidine.
Classic Unsaturated Reactivity: Allylguanidine in Electrophilic Additions
The π-bond of the alkene in allylguanidine is electron-rich and readily attacked by electrophiles. This initiates a cascade that results in the addition of the electrophile and a nucleophile across the double bond, forming a saturated product. Common electrophiles include halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water under acidic conditions.
For example, the reaction with HBr proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the proton adds to the terminal carbon to form the more stable secondary carbocation, which is then attacked by the bromide ion.
Caption: Mechanism of electrophilic addition of HBr to allylguanidine.
While alkynes can also undergo electrophilic addition, the reactions are often slower than with alkenes, and the intermediate vinylic carbocation is less stable than an alkyl carbocation.[6]
Metal-Catalyzed Transformations: A Study in Contrasts
Metal catalysts can be used to achieve transformations that are otherwise difficult, and they often reveal subtle differences in substrate reactivity.
A. Hydroamination:
Intramolecular hydroamination involves the addition of an N-H bond across a C=C double bond. Studies by Wolfe and colleagues have shown that N-allylguanidines can be cyclized to form five-membered cyclic guanidines in high yields using a silver catalyst.[4][11] This transformation provides an efficient route to important heterocyclic scaffolds. A similar silver-catalyzed intramolecular hydroamination has been reported for propargyl guanidines to form cyclic guanidines with an exocyclic double bond.[12]
B. Carboamination:
A direct comparison of reactivity was reported in palladium-catalyzed carboamination reactions.[13] In this study, tosyl-protected N-propargylguanidines reacted efficiently to afford 2-aminoimidazoles. However, the analogous N-allylguanidines failed to produce the desired cyclic product under the same conditions.[13] This result provides clear experimental evidence that even when both substrates can theoretically participate in a similar catalytic cycle, the electronics and coordination properties of the alkyne versus the alkene lead to vastly different outcomes. The study suggests that the conditions optimized for the alkyne substrate were not suitable for the alkene counterpart, highlighting a critical divergence in their reactivity with the palladium catalyst system.[13]
Caption: Comparative reactivity pathways of the two guanidine derivatives.
Experimental Protocols
The following protocols are representative examples of the distinct reactivity of each compound, based on published literature.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-(prop-2-yn-1-yl)guanidine
This protocol is a general procedure for a small-scale click reaction.
Objective: To conjugate N-(prop-2-yn-1-yl)guanidine hydrochloride with an azide-containing molecule (e.g., Benzyl Azide) to form a 1,2,3-triazole.
In a 10 mL round-bottom flask, dissolve N-(prop-2-yn-1-yl)guanidine hydrochloride and Benzyl Azide in 4 mL of the 1:1 water/t-butanol solvent mixture.
In a separate vial, prepare a fresh solution of sodium ascorbate in 1 mL of water.
In another vial, prepare a solution of CuSO₄·5H₂O in 1 mL of water.
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[14]
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired triazole.
Protocol 2: Silver-Catalyzed Intramolecular Hydroamination of an N-Allylguanidine Derivative
This protocol is adapted from the silver-catalyzed hydroamination of tosyl-protected N-allylguanidines described by Wolfe et al.[4]
Objective: To synthesize a substituted cyclic guanidine from a suitable N-allylguanidine precursor.
Materials:
N-Tosyl-N'-allyl-N'-methylguanidine (1.0 eq)
Silver Nitrate (AgNO₃) (0.1 eq)
Sodium t-butoxide (NaOt-Bu) (1.0 eq)
Solvent: Chlorobenzene (anhydrous)
Procedure:
Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a sealed tube, as the publication notes the reaction is conducted under an oxygen atmosphere for optimal results in some cases, which requires careful handling.[4]
To an oven-dried reaction tube, add the N-allylguanidine substrate, silver nitrate, and sodium t-butoxide.
Evacuate and backfill the tube with the desired atmosphere (e.g., oxygen, as specified in the original literature).[4]
Add anhydrous chlorobenzene via syringe to achieve a concentration of approximately 0.1 M.
Seal the tube and place it in a preheated oil bath at 80-100 °C.
Stir the reaction for 17-21 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with dichloromethane.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure cyclic guanidine product.
Conclusion and Outlook
The comparison between N-(prop-2-yn-1-yl)guanidine hydrochloride and allylguanidine serves as a compelling case study in how a subtle change in a functional group dictates the entire reactive potential of a molecule.
N-(prop-2-yn-1-yl)guanidine is the molecule of choice for applications requiring precise and efficient conjugation to azide-modified substrates. Its utility in CuAAC click chemistry is unparalleled for creating stable, well-defined linkages in complex biological systems.
Allylguanidine is a versatile precursor for synthesizing saturated and cyclic guanidine derivatives . Its reactivity towards electrophilic addition and metal-catalyzed cyclization provides access to a diverse range of chemical scaffolds valuable in medicinal chemistry and materials science.
For the drug development professional, this choice is critical. If the goal is to attach a guanidine-containing payload to a protein or a surface tagged with an azide, propargylguanidine is the unequivocal choice. If the objective is to build a library of novel heterocyclic compounds based on a guanidine core, the cyclization reactions of allylguanidine offer a more direct path. By understanding these fundamental principles of reactivity, researchers can make informed decisions, leveraging the unique chemical personalities of these two powerful building blocks to advance their scientific goals.
References
Quora. Why alkene are more reactive then alkyne?. (2023). [Link]
Garlets, Z. J., Silvi, M., & Wolfe, J. P. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. Organic Letters, 18(10), 2331–2334. [Link]
Zavesky, B. P., & Wolfe, J. P. (2017). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 19(12), 3255–3258. [Link]
Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
Chemistry LibreTexts. Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity. [https://chem.libretexts.org/Courses/University_of_Calicut/Molympics/Chemistry_of_alkynes%3A_Addition_to_CC_(in_comparison_to_CC)%3A_Mechanism_reactivity_regioselectivity_(Markownikoff_and_anti-M]([Link]
Chemistry LibreTexts. 11: Alkenes and Alkynes II - Oxidation and Reduction Reactions. Acidity of Alkynes. (2021). [Link]
ResearchGate. ALLYLDIPHENYLGUANIDINE COMPLEX WITH ARYLTELLURIUM THRICHLORIDE. (2023). [Link]
Semantic Scholar. Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]
HETEROCYCLES. quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. (2012). [Link]
SciSpace. Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2022). [Link]
Cold Spring Harbor Protocols. Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. [Link]
ACS Publications. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. (2017). [Link]
Cheméo. Chemical Properties of Guanidine (CAS 113-00-8). [Link]
PubMed. Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. (2018). [Link]
ResearchGate. Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. [Link]
LC-MS validation of N-(prop-2-yn-1-yl)guanidine hydrochloride triazole click products
An Objective Guide to the LC-MS Validation of N-(prop-2-yn-1-yl)guanidine Hydrochloride Triazole Click Products Introduction: The Convergence of Click Chemistry and Analytical Scrutiny In the landscape of modern drug dis...
Author: BenchChem Technical Support Team. Date: April 2026
An Objective Guide to the LC-MS Validation of N-(prop-2-yn-1-yl)guanidine Hydrochloride Triazole Click Products
Introduction: The Convergence of Click Chemistry and Analytical Scrutiny
In the landscape of modern drug discovery and chemical biology, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability in creating complex molecular architectures.[1] This reaction forges a stable triazole linkage between an alkyne and an azide, a process celebrated for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups.[2][3] A particularly interesting building block is N-(prop-2-yn-1-yl)guanidine, which installs a highly basic, polar guanidinium group onto a target molecule via the alkyne handle. The resulting triazole products are of significant interest in medicinal chemistry for their potential interactions with biological targets.
However, the successful synthesis of these molecules is only the first step. Rigorous analytical validation is paramount to confirm the identity, purity, and quantity of the final product. This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold-standard for validating these specific click products. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the performance of LC-MS against viable alternatives, supported by experimental data and authoritative references.
The Core Analytical Challenge: Taming the Guanidinium Group
The primary analytical hurdle stems from the physicochemical properties of the N-(prop-2-yn-1-yl)guanidine moiety itself. The guanidine group is one of the strongest organic bases, meaning it is protonated and positively charged across the entire practical pH range of reversed-phase liquid chromatography. This high polarity and permanent cationic state present two main challenges:
Poor Retention in Reversed-Phase (RP) Chromatography: Traditional C18 columns, the workhorses of HPLC, rely on hydrophobic interactions for analyte retention. Highly polar compounds like guanidines have minimal interaction with the stationary phase, leading to their elution at or near the solvent front (void volume). This results in poor separation from other polar starting materials or impurities and susceptibility to matrix effects like ion suppression.[4]
Peak Tailing and Asymmetry: The cationic guanidinium group can interact ionically with residual, deprotonated silanols on the surface of silica-based stationary phases. This secondary interaction causes significant peak tailing, which compromises resolution and reduces the accuracy of quantification.
Therefore, a successful validation method must be explicitly designed to manage these properties effectively.
Diagram 1: The CuAAC Reaction Pathway
The following diagram illustrates the fundamental reaction discussed in this guide, where N-(prop-2-yn-1-yl)guanidine hydrochloride is coupled with a generic organic azide.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
LC-MS Method Development: A Strategic Approach
A robust LC-MS method for these analytes requires careful consideration of both the chromatographic separation and the mass spectrometric detection.
Pillar 1: Liquid Chromatography (LC) Optimization
The key to a successful separation is choosing a stationary phase that provides adequate retention for our polar, cationic analytes.
Column Selection - Beyond C18: While modern C18 columns with advanced end-capping can sometimes be used, a more reliable approach involves alternative stationary phases. A comparative study on guanidine derivatives demonstrated that a Hydrophilic Interaction Liquid Chromatography (HILIC) column provided superior retention and performance.[4][5] HILIC columns utilize a polar stationary phase (e.g., amide, bare silica) with a high organic content mobile phase, promoting the retention of polar analytes through a partitioning mechanism into an adsorbed water layer. This is the recommended starting point.
Mobile Phase Composition:
Solvent System: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) as the weak solvent (A) and an aqueous buffer as the strong solvent (B).
Buffer Selection: To ensure MS compatibility, volatile buffers are essential. Ammonium formate or ammonium acetate at concentrations of 10-20 mM are excellent choices.[6] They provide the necessary ionic strength to improve peak shape and control pH without contaminating the MS ion source.
pH Control: Maintaining an acidic pH (e.g., 3-5) with formic or acetic acid helps to ensure consistent protonation of the guanidine group and sharp peak shapes.
The table below outlines a starting point for LC method development.
Parameter
Recommended Starting Condition
Rationale & Causality
LC Column
HILIC (e.g., Amide phase, 2.1 x 100 mm, 1.7 µm)
Provides retention for highly polar guanidinium compounds, which elute in the void on C18 columns.[5]
Mobile Phase A
0.1% Formic Acid in Acetonitrile
High organic content is necessary for HILIC retention mechanism.
Mobile Phase B
10 mM Ammonium Formate, 0.1% Formic Acid in Water
Volatile buffer is MS-compatible and provides ionic strength to improve peak shape.[6]
Gradient
95% A -> 50% A over 5 min
A gradient ensures elution of both the polar starting material and the potentially less polar triazole product.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Reduces mobile phase viscosity and can improve peak efficiency.
Injection Vol.
2 µL
Small volume minimizes peak distortion from the sample solvent.
Pillar 2: Mass Spectrometry (MS) Detection
The mass spectrometer provides the selectivity and structural information needed for unequivocal validation.
Ionization:Electrospray Ionization (ESI) is the ideal technique for these pre-charged, polar molecules. The guanidinium group readily accepts a proton, making Positive Ion Mode the only logical choice.[7]
Data Acquisition:
Full Scan (Confirmation): Initially, a full scan acquisition (e.g., m/z 100-1000) is performed to find the protonated molecular ion ([M+H]⁺) of the expected product. The high-resolution mass accuracy of modern instruments (e.g., Orbitrap, Q-TOF) allows for confirmation of the elemental composition.
Tandem MS (MS/MS or MS² for Structural Elucidation): To confirm the structure, the [M+H]⁺ ion is isolated and fragmented via Collision-Induced Dissociation (CID). The resulting fragment ions create a unique "fingerprint" for the molecule. For guanidine-containing compounds, characteristic neutral losses or specific fragments can often be observed.[8]
Example Fragmentation: For a product of N-(prop-2-yn-1-yl)guanidine and benzyl azide ([M+H]⁺ ≈ m/z 231.135), one would expect fragmentation patterns corresponding to the stable benzyl cation (m/z 91) or cleavages around the triazole and guanidine groups.
The following table summarizes key MS parameters.
Parameter
Recommended Setting
Rationale & Causality
Ionization Mode
ESI, Positive
The basic guanidine group is readily protonated, making it ideal for positive ion detection.[7]
Capillary Voltage
3.5 - 4.5 kV
Optimizes the electrospray process for efficient ion generation.
Gas Temp.
300 - 350 °C
Facilitates desolvation of the analyte ions.
Gas Flow
10 - 12 L/min
Assists in desolvation and prevents solvent clusters from entering the MS.
Acquisition Mode
Full Scan (m/z 100-1000) & Targeted MS/MS
Full scan confirms the mass of the parent ion; MS/MS confirms the structure through fragmentation.[9]
Collision Energy
15-40 eV (Ramped)
The energy required to induce fragmentation; a ramp allows for the observation of multiple fragments.
A Self-Validating Experimental Protocol
This protocol ensures trustworthiness by incorporating system suitability and control checks.
1. Sample Preparation
Accurately weigh and dissolve the crude reaction mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.
Prepare a "Reaction Blank" using all reaction components except one of the click partners (e.g., the azide).
Prepare individual standards of the starting materials: N-(prop-2-yn-1-yl)guanidine hydrochloride and the corresponding azide.
Filter all samples through a 0.22 µm syringe filter.
Perform a final 1:100 dilution of all samples into the initial mobile phase (e.g., 95:5 ACN:Water with buffer) to ensure solvent compatibility and prevent peak distortion.
2. LC-MS System Setup & Suitability
Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
Perform a blank injection (mobile phase) to ensure no system contamination.
Inject a standard mix of starting materials to confirm their retention times and response. The system is suitable if peaks are symmetrical (Asymmetry factor 0.8-1.5) and reproducible.
3. Data Acquisition Workflow
Inject the "Reaction Blank" to identify any potential side-products or impurities not related to the desired reaction.
Inject the crude reaction sample.
Acquire data in both Full Scan and Targeted MS/MS modes. For MS/MS, set the precursor ion to the calculated [M+H]⁺ of the expected triazole product.
4. Data Analysis & Validation Criteria
Confirmation of Identity:
Does a new peak appear in the crude reaction chromatogram that is absent in the blank and starting material standards?
Does the mass spectrum of this new peak show an [M+H]⁺ ion corresponding to the exact mass of the expected product (within 5 ppm for high-resolution MS)?
Does the MS/MS fragmentation pattern of this ion make chemical sense and is it reproducible?
Assessment of Purity:
Integrate all peaks in the chromatogram (UV or Total Ion Chromatogram - TIC).
Calculate the purity by dividing the peak area of the product by the total area of all peaks (Area %).
Check for the presence of unreacted starting materials by extracting their respective ion chromatograms.
Diagram 2: The LC-MS Validation Workflow
This diagram outlines the logical flow of the validation process described above.
Caption: A step-by-step workflow for the LC-MS validation of click products.
Comparative Guide: LC-MS vs. Alternative Techniques
While LC-MS is the premier method, other techniques have their place. The choice depends on the specific analytical question being asked.[10]
Technique
Principle
Pros
Cons
Best Use Case
LC-MS/MS
Separation by chromatography, detection by mass and fragmentation.
Unmatched Sensitivity & Selectivity : Detects trace impurities. Structural Confirmation : MS/MS provides a structural fingerprint.[9] High Throughput : Modern UPLC systems offer fast analysis.
High Cost : Significant capital investment and maintenance. Complex Method Development : Requires expertise. Matrix Effects : Susceptible to ion suppression/enhancement.
Definitive identity confirmation, purity assessment, and quantification for regulatory filings or in-depth research.
HPLC-UV
Separation by chromatography, detection by UV absorbance.
Cost-Effective : Widely available and cheaper to operate. Robust & Simple : Easier method development. Good for Quantification : Highly reproducible for major components.
Lower Sensitivity : May not detect impurities below ~0.1%. Non-Specific : Any co-eluting compound with a chromophore will interfere. No Structural Info : Cannot confirm identity of unknown peaks.
Routine purity checks of the main product when identity is already confirmed and high sensitivity is not required.
NMR Spectroscopy
Nuclear spin resonance in a magnetic field.
Gold Standard for Structure Elucidation : Provides unambiguous atom connectivity.
Very Low Sensitivity : Requires mg-scale quantities of pure sample.[11] Not a Separation Technique : Cannot resolve mixtures easily. Complex Spectra : Can be difficult to interpret for impure samples.
Absolute, definitive structural confirmation of an isolated, purified product. Not for reaction monitoring or purity of crude mixtures.
Thin-Layer Chromatography (TLC)
Separation on a plate by capillary action.
Fast, Simple, and Cheap : Excellent for a quick check.
Non-Quantitative : At best, semi-quantitative. Low Resolution : Cannot separate closely related impurities. Limited Data : Provides only a retention factor (Rf).
Rapid monitoring of reaction progress to see the consumption of starting material and formation of a new spot.
Diagram 3: Analytical Method Selection Guide
This decision-making diagram helps researchers choose the right tool for the job.
Caption: A decision guide for selecting the appropriate analytical validation method.
Conclusion
Validating N-(prop-2-yn-1-yl)guanidine hydrochloride triazole click products presents a distinct analytical challenge due to the polar, cationic nature of the guanidinium group. A thoughtfully developed LC-MS method, centered around HILIC for chromatographic retention and positive mode ESI-MS for sensitive detection, stands as the most powerful and comprehensive approach. It provides unequivocal identity confirmation through exact mass and MS/MS fragmentation, coupled with a highly sensitive assessment of purity. While alternative methods like HPLC-UV and NMR have important, specific roles in the development pipeline—from rapid reaction monitoring to absolute structural proof—LC-MS offers the most complete and robust data package required by researchers, scientists, and drug development professionals. By understanding the causality behind the method parameters and implementing a self-validating protocol, one can generate trustworthy and authoritative analytical data for this important class of molecules.
References
Nakayama, T., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Monitoring and Assessment, 195(3), 421. Available at: [Link]
Pinto, D. J., et al. (2024). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. MethodsX, 12, 102972. Available at: [Link]
Pinto, D. J., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972. Available at: [Link]
Jing, H., et al. (2015). Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). Journal of Chromatography B, 990, 147-152. Available at: [Link]
Nakayama, T., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Monitoring and Assessment, 195(3), 421. Available at: [Link]
Pinto, D. J., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972. Available at: [Link]
Korfmacher, W. A. (2015). Nonconventional Alternatives to LC–MS. LCGC International, 28(5), 2-6. Available at: [Link]
Zhang, Y., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2736. Available at: [Link]
Bugarin, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2015-2027. Available at: [Link]
Pinto, D. J., et al. (2024). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. University of Vienna. Available at: [Link]
SIELC_Tech. (2005). Guanidine derivatives. Chromatography Forum. Available at: [Link]
Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
Amer, S. M., et al. (2025). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. Biomedical Chromatography, 39(8), e70165. Available at: [Link]
Conte, C., et al. (2021). Synthesis and Characterization of a “Clickable” PBR28 TSPO- Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Polymers, 13(13), 2147. Available at: [Link]
Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Available at: [Link]
Hein, C. D., et al. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 38(4), 1119-1130. Available at: [Link]
Manetto, A., et al. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22.12. Available at: [Link]
Worrell, B. T., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1709. Available at: [Link]
Sarkanj, B. (2019). What is the alternative to identify my compound besides using lc-ms/ms?. ResearchGate. Available at: [Link]
Wang, Q., et al. (2017). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. Talanta, 174, 521-527. Available at: [Link]
Song, C., et al. (2022). The mass spectra of the guanidines. [Figure]. ResearchGate. Available at: [Link]
de Oliveira, G. A. R., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 30, 2454-2463. Available at: [Link]
Singh, S., et al. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Chemical Neuroscience, 14(1), 1-28. Available at: [Link]
Hroch, M., et al. (2023). An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds. Journal of Chromatography A, 1705, 464173. Available at: [Link]
Glen Research. (n.d.). Conjugation using Click Chemistry. Available at: [Link]
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
Donegan, M., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 347, 111679. Available at: [Link]
Jupille, T. (2011). Alternative approaches for method validation -HPLC for drugs. Chromatography Forum. Available at: [Link]
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Available at: [Link]
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
evaluating cellular uptake of N-(prop-2-yn-1-yl)guanidine hydrochloride tagged biomolecules
Evaluating Cellular Uptake: N-(prop-2-yn-1-yl)guanidine Hydrochloride vs. Traditional Delivery Tags The intracellular delivery of biomolecules—ranging from antisense oligonucleotides to therapeutic proteins—remains a for...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating Cellular Uptake: N-(prop-2-yn-1-yl)guanidine Hydrochloride vs. Traditional Delivery Tags
The intracellular delivery of biomolecules—ranging from antisense oligonucleotides to therapeutic proteins—remains a formidable bottleneck in chemical biology and drug development. While traditional Cell-Penetrating Peptides (CPPs) like TAT or polyarginine (R8) are widely utilized, their peptidic nature adds significant molecular weight and can alter the folding, solubility, or target affinity of the cargo.
Enter N-(prop-2-yn-1-yl)guanidine hydrochloride (propargylguanidine)—a bifunctional, low-molecular-weight tag that fundamentally changes how we approach and evaluate cellular uptake. This guide provides a comprehensive, objective comparison of N-(prop-2-yn-1-yl)guanidine against conventional alternatives, detailing the mechanistic advantages and providing a self-validating experimental framework for evaluating its uptake efficacy.
Mechanistic Insights: Why Propargylguanidine?
The efficacy of N-(prop-2-yn-1-yl)guanidine lies in its dual-functional architecture, which separates the act of cellular penetration from the act of fluorescent tracking:
The Guanidinium Moiety (Uptake Enhancer): At physiological pH, the guanidine group is protonated. Unlike simple primary amines, the planar guanidinium cation forms highly stable, bidentate hydrogen bonds with oxoanions (such as sulfates and carboxylates) on cell-surface heparan sulfate proteoglycans 1[1]. This strong electrostatic and hydrogen-bonding interaction triggers membrane invagination and subsequent endocytosis 2[2]. Studies have shown that guanidinylation of biomolecules can enhance cellular uptake by 10- to 20-fold compared to their unmodified counterparts, often outperforming poly-arginine peptides3[3].
The Propargyl Alkyne (Bioorthogonal Handle): A critical flaw in traditional uptake assays is the attachment of bulky fluorophores (like FITC or AlexaFluor) prior to cellular incubation. These hydrophobic, bulky dyes alter the biomolecule's partition coefficient, leading to artifactual uptake data. The propargyl group provides a minimal, biologically inert alkyne handle. Researchers can incubate cells with the native-like tagged biomolecule, fix the cells, and then attach an azide-fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Guanidinium-mediated cellular uptake pathway via bidentate hydrogen bonding and endocytosis.
Comparative Performance Analysis
To objectively position N-(prop-2-yn-1-yl)guanidine hydrochloride, we must compare it against standard delivery vectors across key performance metrics.
Delivery / Tagging System
Relative Uptake Efficiency
Cytotoxicity Profile
Cargo Size Alteration
Post-Uptake Tracking Capability
Primary Internalization Mechanism
N-(prop-2-yn-1-yl)guanidine
High (10x - 20x baseline)
Low
Minimal (<100 Da)
Yes (via CuAAC Click)
Bidentate H-bonding & Endocytosis
TAT / Polyarginine (R8)
High
Low-Medium
Moderate (~1.5 kDa)
Direct conjugation only
Endocytosis & Direct Translocation
Lipofectamine (Lipid)
Very High
High
Massive (Lipoplex)
Encapsulation
Membrane Fusion & Endocytosis
Unmodified Biomolecule
Low
None
None
N/A
Variable (often restricted)
Data Synthesis: While Lipofectamine provides maximum raw delivery, its high cytotoxicity and formation of massive lipoplexes make it unsuitable for studying the intrinsic uptake properties of therapeutic candidates. TAT/R8 peptides are effective but add significant bulk that can disrupt protein folding or oligonucleotide hybridization. Propargylguanidine offers a "Goldilocks" solution: robust uptake enhancement with minimal structural perturbation and the distinct advantage of artifact-free bioorthogonal tracking.
Self-Validating Experimental Workflow
A common pitfall in uptake evaluation is failing to distinguish between truly internalized molecules and those merely adhered to the outer cell membrane. The following protocol integrates a stringent competitive washing step and post-fixation click chemistry to guarantee that the fluorescence quantified is exclusively intracellular.
Phase 1: Incubation and Stringent Washing
Causality: We utilize a heparin sulfate wash to competitively outcompete and strip away any guanidinium-tagged molecules bound to the extracellular matrix. This ensures the subsequent signal is exclusively intracellular.
Seed HeLa or CHO cells in a 24-well plate at
5×104
cells/well and culture overnight until 70-80% confluent.
Replace media with serum-free DMEM containing the N-(prop-2-yn-1-yl)guanidine-tagged biomolecule (e.g., 1–10 µM). Incubate at 37°C for 2–4 hours.
Critical Step: Aspirate media and wash the cells three times with cold PBS containing 1 mg/mL Heparin sulfate. Incubate the final wash for 5 minutes on ice to competitively displace surface-bound guanidinium tags.
Phase 2: Fixation and Permeabilization
Causality: Fixation preserves cellular architecture, while permeabilization allows the click chemistry reagents (azide-fluorophore and copper catalyst) to access the internalized alkyne tags.
4. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
5. Wash three times with PBS to remove residual fixative.
6. Permeabilize cells using 0.1% Triton X-100 in PBS for 10 minutes. Wash thoroughly with PBS.
Phase 3: Bioorthogonal Labeling (CuAAC Click Reaction)
Causality: Performing the click reaction after uptake ensures the bulky fluorophore did not artificially alter the biomolecule's membrane permeability during the live-cell incubation phase.
7. Prepare the Click Master Mix (per well):
100 mM Tris buffer (pH 8.5)
1 mM CuSO4
5 mM THPTA (ligand to stabilize Cu(I) and prevent ROS generation)
10 mM Sodium Ascorbate (add last to reduce Cu(II) to active Cu(I))
Incubate the permeabilized cells with the Click Master Mix for 30 minutes at room temperature in the dark.
Wash extensively (5 times) with PBS containing 1% BSA and 0.5 mM EDTA to remove unreacted dye and copper complexes.
Phase 4: Data Acquisition
10. Flow Cytometry: Trypsinize cells (if not already in suspension), resuspend in FACS buffer, and analyze a minimum of 10,000 events per sample to quantify mean fluorescence intensity (MFI).
11. Confocal Microscopy: Counterstain nuclei with Hoechst 33342. Mount coverslips and image using a confocal laser scanning microscope to verify punctate endosomal or diffuse cytosolic localization.
References
Title: On guanidinium and cellular uptake
Source: PubMed - NIH
URL
Title: Cellular uptake of aminoglycosides, guanidinoglycosides, and poly-arginine
Source: PubMed - NIH
URL
N-(prop-2-yn-1-yl)guanidine hydrochloride vs traditional guanidinylation reagents
Advanced Guanidinylation Strategies: N-(prop-2-yn-1-yl)guanidine Hydrochloride vs. Traditional Reagents Introduction The guanidinium group is a critical pharmacophore in drug development and a key structural motif in pro...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Guanidinylation Strategies: N-(prop-2-yn-1-yl)guanidine Hydrochloride vs. Traditional Reagents
Introduction
The guanidinium group is a critical pharmacophore in drug development and a key structural motif in proteomics, owing to its high basicity (pKa ~ 13.5) and ability to form robust bidentate hydrogen bonds. Historically, the introduction of this moiety has relied on direct nucleophilic substitution using traditional reagents like N,N′-Di-Boc-N′′-triflylguanidine (Goodman’s reagent) or 1H-pyrazole-1-carboxamidine. While effective, these methods are often limited by functional group incompatibility and the necessity of harsh deprotection steps[1].
The emergence of N-(prop-2-yn-1-yl)guanidine hydrochloride (propargylguanidine) represents a paradigm shift. By incorporating a terminal alkyne, this bifunctional reagent decouples the guanidine moiety from direct amine reactivity, enabling orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2] or transition-metal-catalyzed hydroamination[3]. This guide objectively compares these approaches, providing researchers with the mechanistic insights and experimental data needed to optimize their synthetic workflows.
Mechanistic Divergence and Strategic Utility
Traditional guanidinylation relies on the formation of a highly electrophilic carbodiimide or amidine intermediate, which is subsequently attacked by an amine nucleophile[1]. This requires the target molecule to possess a free, unhindered primary or secondary amine. Furthermore, to prevent unwanted side reactions, the guanidinylating reagent is typically heavily protected (e.g., with Boc or Cbz groups), necessitating a subsequent acidic deprotection step.
Conversely, N-(prop-2-yn-1-yl)guanidine hydrochloride offers two distinct, orthogonal pathways:
Click Chemistry (CuAAC): The terminal alkyne reacts with azido-functionalized substrates under mild, aqueous conditions to form a stable 1,2,3-triazole linkage. The guanidine group is introduced in its unprotected, native hydrochloride salt form, completely bypassing the need for acidic deprotection[2].
Cascade Cyclizations: The propargyl moiety can undergo Ag(I)- or Rh(II)-catalyzed intramolecular hydroamination to yield complex cyclic eneguanidines and 2-iminoimidazolidines, which are highly sought after in natural product synthesis[3][4].
Fig 1: Divergent workflows of traditional direct guanidinylation vs orthogonal propargylguanidine.
Quantitative Performance & Scope Comparison
The choice of reagent dictates the reaction conditions, substrate scope, and overall yield. The following table synthesizes reported quantitative data across various guanidinylation strategies[1][3][4].
Reagent
Primary Mechanism
Typical Yields
Deprotection Required?
Key Advantages
Key Disadvantages
N,N′-Di-Boc-N′′-triflylguanidine (Goodman's)
Electrophilic substitution
85–98%
Yes (TFA/HCl)
High reactivity; broad substrate scope for primary amines.
High cost; harsh acidic deprotection degrades sensitive groups.
1H-Pyrazole-1-carboxamidine
Electrophilic substitution
70–90%
Yes (TFA/HCl)
Stable reagent; good yields under mild basic conditions.
Slower reaction times; struggles with sterically hindered amines.
O-Methylisourea
Nucleophilic attack on isourea
60–85%
No
Cost-effective; specific for lysine guanidination in proteomics.
Requires high pH (>10.5); potential for side products.
Requires azido-substrate (for Click) or specific metal catalysts.
Validated Experimental Methodologies
To ensure reproducibility and highlight the causality behind experimental choices, the following protocols outline the optimal conditions for both traditional and orthogonal guanidinylation.
Protocol A: Traditional Boc-Guanidinylation using Goodman's Reagent [1]
This protocol is a self-validating system for functionalizing primary amines, relying on stoichiometric control to drive the reaction.
Preparation : Dissolve the primary amine substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration). Causality: Anhydrous conditions prevent the premature hydrolysis of the highly electrophilic triflyl group.
Activation : Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: The base ensures the amine remains fully deprotonated and highly nucleophilic, counteracting any acid generated during the reaction.
Guanidinylation : Add N,N′-Di-Boc-N′′-triflylguanidine (1.05 equiv) portion-wise. Stir at room temperature for 12 hours.
Purification : Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the Boc-protected guanidine.
Deprotection : Dissolve the intermediate in a 1:1 mixture of CH₂Cl₂ and Trifluoroacetic Acid (TFA). Stir for 2 hours. Causality: TFA cleaves the robust Boc groups, releasing the active guanidinium ion. However, this step limits the protocol's utility for acid-sensitive substrates.
Protocol B: Orthogonal Guanidinylation via CuAAC using N-(prop-2-yn-1-yl)guanidine HCl [2]
This protocol leverages click chemistry to attach a guanidine moiety to an azide-bearing substrate without the need for protecting groups.
Preparation : Dissolve the azido-functionalized substrate (1.0 equiv) and N-(prop-2-yn-1-yl)guanidine hydrochloride (1.2 equiv) in a 1:1 mixture of tert-butanol (t-BuOH) and water. Causality: The biphasic solvent system is critical; t-BuOH solubilizes the organic azide, while water solubilizes the highly polar guanidine hydrochloride salt.
Catalyst Generation : Add CuSO₄·5H₂O (0.1 equiv) followed by Sodium Ascorbate (0.2 equiv). Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative degradation of the catalyst and ensures a rapid cycloaddition.
Reaction : Stir the mixture at room temperature for 4–8 hours. The reaction is typically complete when the starting azide is consumed (monitored by LC-MS).
Isolation : Because the product is a highly polar guanidinium salt, traditional organic extraction is often ineffective. Lyophilize the reaction mixture and purify the residue via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA modifier) to obtain the pure triazole-linked guanidine.
As an Application Scientist, the decision to pivot from a traditional reagent to N-(prop-2-yn-1-yl)guanidine hydrochloride hinges on the concept of late-stage functionalization .
When synthesizing complex peptides or highly decorated small molecules, the presence of multiple basic amines creates a selectivity bottleneck. Traditional reagents like pyrazole-1-carboxamidine cannot distinguish between multiple primary amines without exhaustive protecting group strategies[1]. By pre-installing an azide handle and utilizing N-(prop-2-yn-1-yl)guanidine hydrochloride, researchers achieve absolute chemoselectivity.
Furthermore, the avoidance of the TFA deprotection step is paramount when dealing with acid-labile functionalities (e.g., certain glycosidic linkages or acetals). The propargylguanidine approach delivers the pharmacophore in its active, unprotected state under exceptionally mild, bio-orthogonal conditions[2], while also serving as a versatile building block for Ag(I)-mediated cascade cyclizations to form complex imidazolidine scaffolds[4].
References
BenchChem. "A Researcher's Guide to Guanidinylation Reagents in Proteomics." Benchchem.com.
BenchChem. "Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines." Benchchem.com.
ResearchGate. "Synthesis of new 1,2,3-triazolo-nucleoside analogues with 2-propargylamino pyrimidines via click reactions." ResearchGate.net.
ACS Publications. "Regioselective Access to 2-Iminoimidazolidines via AgF-Mediated Cascade Reactions." ACS.org.
NIH. "Regioselective Rh(II)-Catalyzed Hydroaminations of Propargylguanidines." NIH.gov.
in vitro stability comparison of N-(prop-2-yn-1-yl)guanidine hydrochloride conjugates
In Vitro Stability Comparison: N-(prop-2-yn-1-yl)guanidine Hydrochloride Conjugates vs. Traditional Linkers By combining a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a highly basic guani...
Author: BenchChem Technical Support Team. Date: April 2026
In Vitro Stability Comparison: N-(prop-2-yn-1-yl)guanidine Hydrochloride Conjugates vs. Traditional Linkers
By combining a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a highly basic guanidine moiety, this reagent allows for the rapid assembly of 1,2,3-triazole-linked guanidinium conjugates. This guide provides an objective, data-driven comparison of the in vitro stability of these conjugates against traditional amide and ester alternatives, complete with self-validating experimental protocols.
The superior in vitro stability of N-(prop-2-yn-1-yl)guanidine conjugates stems from the synergistic resistance of its two core structural features[2]:
The 1,2,3-Triazole Core (The Bioisostere): Traditional amide bonds are highly susceptible to cleavage by amidases and peptidases in plasma. The 1,2,3-triazole ring acts as a non-classical bioisostere of the amide bond[3]. However, because of its aromaticity and lack of a carbonyl electrophile, the triazole is chemically inert to hydrolysis, enzymatic degradation, and extreme pH shifts[4].
The Guanidinium Moiety: Unlike primary amines, which are rapidly oxidized by monoamine oxidases (MAOs), the guanidine group remains protonated at physiological pH (
pKa≈13.5
). Its highly delocalized positive charge creates a steric and electronic shield that resists oxidative deamination, prolonging the conjugate's half-life while actively enhancing cellular uptake[1].
Mechanistic comparison of metabolic degradation pathways between linker types.
Comparative In Vitro Performance Data
To objectively evaluate performance, stability must be assessed in both plasma (rich in hydrolases/esterases) and liver microsomes (rich in Cytochrome P450 enzymes). The table below summarizes the quantitative stability metrics of a model small-molecule payload conjugated via three different linker strategies[5][6].
Conjugate Linker Type
Functional Moiety
Human Plasma
t1/2
(h)
Rat Liver Microsomes
CLint
(µL/min/mg)
Primary Degradation Pathway
1,2,3-Triazole (Click)
Guanidine
> 48.0
< 5.2
Minor CYP450 oxidation
Amide
Primary Amine
4.2
45.8
Amidase cleavage, MAO oxidation
Ester
Guanidine
0.8
> 100.0
Rapid esterase hydrolysis
Data Interpretation: The bioisosteric replacement of an amide with a 1,2,3-triazole drastically reduces intrinsic clearance (
CLint
) in microsomes, while the guanidine group prevents the rapid phase I metabolism typically seen with primary amines[3][6].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following workflows are designed as self-validating systems. Every critical step includes the causality behind the experimental choice.
Protocol A: Synthesis of Conjugates via CuAAC
Objective: Form a stable 1,2,3-triazole linkage between an azide-payload and N-(prop-2-yn-1-yl)guanidine HCl.
Reagent Preparation: Prepare a 100 mM solution of sodium ascorbate in degassed water immediately before use.
Causality: Ascorbate rapidly oxidizes in ambient air. Fresh preparation ensures it retains the reduction potential necessary to convert inactive Cu(II) to the catalytically active Cu(I) species.
Reaction Assembly: In a solvent mixture of t-BuOH/Water (1:1), combine the azide-payload (1 eq) and N-(prop-2-yn-1-yl)guanidine HCl (1.2 eq). Add TBTA ligand (0.1 eq), followed by
CuSO4
(0.05 eq), and finally the sodium ascorbate (0.5 eq).
Causality: The TBTA ligand must be added before the reducing agent. TBTA stabilizes the transient Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II), which would halt the click reaction and generate reactive oxygen species[7].
Incubation & Purification: Stir at room temperature for 12 hours. Purify via preparative HPLC to isolate the intact conjugate.
Protocol B: In Vitro Plasma Stability Assay (LC-MS/MS)
Objective: Quantify the half-life of the conjugate in a biologically relevant matrix.
Matrix Equilibration: Pre-warm pooled human plasma to 37°C for 15 minutes in a shaking incubator.
Causality: Cold plasma has dormant enzymatic activity. Pre-warming ensures that the conjugate is exposed to maximum, physiologically relevant hydrolase activity the moment it is spiked.
Spiking: Spike the conjugate into the plasma to achieve a final concentration of 5 µM (ensure organic solvent concentration remains <1% to prevent enzyme denaturation).
Time-Course Quenching: At designated time points (0, 1, 4, 8, 24, 48 hours), extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS).
Causality: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins, halting all enzymatic degradation. Pre-mixing the IS into the quench solvent corrects for any volumetric pipetting errors during the extraction phase[5].
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate
t1/2
.
Experimental workflow for synthesizing and evaluating in vitro conjugate stability.
Conclusion
For drug development professionals, the choice of linker is as critical as the payload itself. The experimental data and mechanistic principles outlined above demonstrate that replacing traditional amide or ester linkers with N-(prop-2-yn-1-yl)guanidine hydrochloride via click chemistry yields a vastly superior pharmacokinetic profile. The resulting 1,2,3-triazole-guanidine conjugates provide a highly stable, enzymatically resistant scaffold ideal for next-generation therapeutics.
References
Cheng Research Group. "Integrating Display and Delivery Functionality with a Cell Penetrating Peptide Mimic as a Scaffold for Intracellular Multivalent." University of Illinois. Available at: [Link]
Alkhatib, M., et al. "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics." ChemRxiv / NIH. Available at: [Link]
RSC Publishing. "Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review." RSC Advances. Available at: [Link]
ACS Publications. "Regioselective Access to 2-Iminoimidazolidines via AgF-Mediated Cascade Reactions." ACS Organic Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Operational Guide: Safe Handling and Disposal of N-(prop-2-yn-1-yl)guanidine Hydrochloride
Executive Summary
N-(prop-2-yn-1-yl)guanidine hydrochloride (propargylguanidine HCl) is a highly versatile bifunctional building block utilized extensively in drug development for the synthesis of 2-aminoimidazoles, cyclic guanidines, and complex marine alkaloid analogs (e.g., saxitoxin derivatives) [1][1]. While synthetically valuable, its unique structural motifs—a terminal alkyne and a basic guanidine moiety stabilized as a hydrochloride salt—present specific operational hazards. This guide provides researchers with authoritative, mechanistically grounded disposal and safety protocols to ensure laboratory safety and regulatory compliance.
Standard organic waste disposal procedures are insufficient for propargylguanidine HCl due to its specific chemical reactivity. Safe disposal requires understanding the causality behind its behavior in typical drug discovery workflows:
The Alkyne-Metal Hazard (Acetylide Formation): In synthetic applications, propargylguanidine is frequently subjected to metal-catalyzed hydroamination or carboamination using transition metals such as Cu(I), Ag(I), or Pd(II) [2][1][2]. When generating waste from these reactions, unreacted terminal alkynes can coordinate with spent metal catalysts. If this waste is allowed to evaporate and desiccate in a fume hood or waste carboy, the resulting solid metal acetylide complexes can become highly shock-sensitive and detonate upon friction or impact[3]. The cardinal rule of propargylguanidine disposal is to never allow metal-contaminated alkyne waste to dry.
The Hydrochloride Salt: As an HCl salt, aqueous solutions of this compound are mildly acidic and can be corrosive to metal storage drums over time. Furthermore, upon thermal destruction (incineration), the molecule releases nitrogen oxides (NOx) and hydrogen chloride (HCl) gas, necessitating disposal via facilities equipped with proper emission scrubbers.
Acute Toxicity: The compound exhibits acute oral, dermal, and inhalation toxicity, and functions as a specific target organ irritant[3]. Dust generation during solid spills presents a severe inhalation risk.
Table 1: Physicochemical & Hazard Profile of N-(prop-2-yn-1-yl)guanidine HCl
Parameter
Value / Description
Operational Implication
Molecular Formula
C4H8ClN3[4]
Nitrogen-rich; requires high-temp incineration with NOx/HCl scrubbing.
Functional Groups
Terminal Alkyne, Guanidine
Alkyne is highly reactive toward heavy metals (detonation risk).
Physical State
Solid (Crystalline Powder)
High aerosolization risk during spills; mandates wet-sweeping.
Mandates strict use of fume hoods and impermeable nitrile gloves.
Incompatible Materials
Strong oxidizers, Cu/Ag/Pd
Risk of explosive metal acetylide formation if improperly mixed.
Operational Disposal Methodologies
To ensure absolute safety, every disposal procedure must be treated as a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous one.
Protocol A: Safe Quenching and Disposal of Metal-Catalyzed Reaction Mixtures
Context: Disposing of liquid waste from hydroamination/carboamination reactions containing unreacted propargylguanidine and transition metal catalysts.
Step 1: Chemical Quenching. Cool the reaction mixture to 0°C in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) to complex free metal ions and protonate reactive intermediates.
Validation Check 1: Observe the mixture. The cessation of exothermic activity and the stabilization of internal temperature indicate complete quenching.
Step 2: Phase Separation & Extraction. If the reaction was run in an organic solvent (e.g., dichloromethane), transfer to a separatory funnel and separate the organic and aqueous layers.
Validation Check 2: Perform a visual inspection. Ensure a clean phase boundary. The aqueous layer will contain the unreacted guanidine salt, while the organic layer contains the product and lipophilic metal complexes.
Step 3: pH Stabilization. The aqueous layer containing propargylguanidine HCl must be neutralized to prevent the corrosion of disposal drums and the precipitation of unstable metal hydroxides. Slowly add 1M NaOH dropwise.
Validation Check 3: Use pH indicator strips to confirm the solution pH is strictly between 6.0 and 8.0.
Step 4: Segregation and Labeling. Transfer the aqueous waste to a dedicated High-Density Polyethylene (HDPE) carboy.
Validation Check 4: Verify the container is clearly labeled: "Aqueous Hazardous Waste: Contains Terminal Alkynes and Heavy Metals. DO NOT DESICCATE." Route immediately to Environmental Health and Safety (EHS) for specialized disposal.
Protocol B: Routine Solid Reagent Disposal and Spill Containment
Context: Handling expired solid N-(prop-2-yn-1-yl)guanidine HCl or cleaning up a benchtop spill.
Step 1: Aerosol Suppression. In the event of a solid spill, do not sweep the powder dry, as this generates toxic, inhalable dust. Lightly mist the solid with deionized water to suppress aerosolization.
Validation Check 1: Visually confirm the powder is damp and no particulate matter is suspended in the fume hood airflow.
Step 2: Non-Friction Collection. Use a non-metallic spatula (e.g., Teflon or polypropylene) to scoop the damp solid.
Causality: Metal spatulas can scratch bench surfaces, generating localized friction and heat which theoretically poses a risk if trace metal contaminants are present.
Step 3: Primary Containment. Place the collected material into a primary HDPE container. Avoid glass, which can shatter if pressure builds, and avoid metal containers due to HCl corrosivity.
Validation Check 2: Seal the container tightly and invert it for 10 seconds to ensure there is no liquid leakage from the damp material.
Step 4: Routing. Place the primary container into a secondary ziplock bag. Label as "Toxic Solid Waste - Propargylguanidine Hydrochloride" and route to EHS for high-temperature incineration [5].
Waste Segregation and Compatibility
Table 2: Waste Segregation Matrix
Waste Stream Type
Primary Contaminants
Approved Container
Prohibited Actions
Final Disposal Route
Pure Solid Waste
Unreacted reagent
HDPE
Do not use metal containers.
High-Temp Incineration
Metal-Catalyzed Liquid
Ag, Cu, Pd, unreacted alkyne
Glass or HDPE
DO NOT DESICCATE.
Specialized Heavy Metal Disposal
Standard Aqueous
Guanidine salts, buffers
HDPE Carboy
Do not store highly acidic (pH < 4).
Aqueous Hazardous Waste
Standard Organic
Solvents, trace reagent
Glass Carboy
Do not mix with strong oxidizers.
Halogenated Solvent Waste
Workflow Visualization
Workflow for the segregation and disposal of propargylguanidine waste streams.
Regulatory & Environmental Compliance
Under the Resource Conservation and Recovery Act (RCRA), while propargylguanidine is not explicitly listed as a P-list or U-list chemical, it exhibits characteristics of toxicity and reactivity when mixed with specific catalysts [5]. Facilities must ensure that all collected waste is transferred to a licensed hazardous waste contractor capable of high-temperature incineration (>1000°C) to fully break down the stable C-N bonds and terminal alkyne, preventing environmental contamination.
References
Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions . Source: Organic Letters (ACS Publications). URL:[Link]
Regioselective Rh(II)-Catalyzed Hydroaminations of Propargylguanidines . Source: National Institutes of Health (NIH). URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . Source: The National Academies Press. URL:[Link]
PubChem Compound Summary for CID 10080329, Propargylguanidine . Source: National Center for Biotechnology Information. URL:[Link]
Personal protective equipment for handling N-(prop-2-yn-1-yl)guanidine hydrochloride
Title: Advanced Laboratory Safety and Operational Guide: Handling N-(prop-2-yn-1-yl)guanidine hydrochloride As a Senior Application Scientist, I frequently consult on the integration of reactive bifunctional molecules in...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Laboratory Safety and Operational Guide: Handling N-(prop-2-yn-1-yl)guanidine hydrochloride
As a Senior Application Scientist, I frequently consult on the integration of reactive bifunctional molecules into drug discovery and bioconjugation pipelines. N-(prop-2-yn-1-yl)guanidine hydrochloride (CAS 193074-89-4), commonly referred to as propargylguanidine hydrochloride, is a highly valuable scaffold. It combines the chaotropic, hydrogen-bonding capacity of a guanidinium salt with the terminal alkyne reactivity of a propargyl group—making it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
However, this dual functionality dictates strict handling protocols. The guanidinium moiety is a known protein denaturant, while the hydrochloride salt form presents hygroscopic properties and severe dust generation risks [1]. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring operational safety without compromising experimental integrity.
Mechanistic Hazard Assessment & Causality
Before selecting PPE, we must understand why the chemical is hazardous. Standardizing safety begins with understanding the molecular causality behind the risks:
Dermal and Ocular Irritation (GHS H315, H319): Guanidine salts disrupt hydrogen bonding networks in biological tissues[2]. Upon contact with the moisture in your skin or eyes, the compound causes immediate cellular irritation and protein denaturation.
Respiratory Toxicity (GHS H335): As a crystalline solid, it is highly prone to aerosolization[1]. Inhalation of its dust directly interacts with the mucous membranes of the respiratory tract, forming localized acidic microenvironments due to the dissociation of the hydrochloride salt.
Quantitative Hazard & PPE Specifications
To mitigate these risks, a multi-layered PPE strategy is required. The table below summarizes the quantitative data and the causal relationship between the chemical's properties and the required safety measures.
Table 1: Chemical Profile, Hazard Quantification, and PPE Matrix
Property / Hazard
Value / GHS Code
Causality & Operational Implication
Required PPE & Engineering Controls
CAS Number
193074-89-4
Unique identifier for N-(prop-2-yn-1-yl)guanidine HCl.
N/A
Molecular Weight
133.58 g/mol
Hydrochloride salt; highly water-soluble and hygroscopic.
Reactive center for click chemistry; sensitive to strong oxidizers.
Flame-resistant lab coat if used with catalysts.
Operational Workflow: Step-by-Step Methodologies
To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies guarantee that safety is verified at each operational milestone.
Protocol A: Safe Dispensing and Solution Preparation
Environmental Control: Ensure the laboratory environment is dry. Verify the chemical fume hood has a face velocity of 80-100 fpm. Do not handle the dry powder on an open bench [3].
PPE Donning: Equip a standard laboratory coat, safety goggles, and double-layer nitrile gloves. Causality Note: Double gloving provides a sacrificial layer. If the outer glove is contaminated by the hygroscopic powder, it can be removed immediately without exposing the skin.
Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Guanidine salts accumulate static charge, which exponentially increases the risk of dust aerosolization.
Dispensing: Carefully transfer the required mass of N-(prop-2-yn-1-yl)guanidine hydrochloride. Immediately reseal the primary container and place it in a secondary desiccator to prevent moisture ingress.
Solubilization: Dissolve the solid in your chosen solvent (e.g., DMF, DMSO, or aqueous buffer) inside the fume hood.
Validation Check: Verify complete dissolution visually. The total absence of suspended particulates confirms the elimination of inhalation hazards, validating the safe transition of the sealed reaction vessel from the fume hood to the benchtop.
Protocol B: Spill Containment and Decontamination
Isolation: If a powder spill occurs outside the fume hood, immediately evacuate personnel from the 5-foot vicinity to prevent dust inhalation [1].
Containment: Do not dry sweep. Dry sweeping aerosolizes the irritating guanidine dust, exacerbating the H335 respiratory hazard.
Wetting: Gently cover the spill with damp absorbent paper towels (using water or a mild detergent solution) to suppress dust formation.
Collection: Use a non-sparking scoop to collect the wetted material and place it into a chemically compatible, sealable hazardous waste container.
Decontamination: Wash the spill area with copious amounts of soap and water. The chaotropic nature of the compound means it is highly water-soluble, making aqueous decontamination highly effective [2].
Validation Check: Post-cleaning, wipe the area with a pH indicator strip moistened with distilled water. A neutral pH (7.0) validates the complete removal of the acidic hydrochloride salt residues.
Disposal: Label the container as "Hazardous Waste: Guanidine Hydrochloride Derivative (Toxic/Irritant)" and dispose of it through an approved Environmental Health and Safety (EHS) waste management pathway.
Process Visualization
The following diagram maps the logical relationship between risk assessment, handling, and potential spill mitigation.
Workflow for the safe handling and processing of N-(prop-2-yn-1-yl)guanidine hydrochloride.
References
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.